5,6-Dibromo-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dibromo-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVDZXWFJQYHIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393281 | |
| Record name | 5,6-Dibromo-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74545-26-9 | |
| Record name | 5,6-Dibromo-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties of 5,6-Dibromo-1H-benzo[d]imidazole
This guide provides a comprehensive overview of the chemical and physical properties, potential applications, and reactive nature of this compound. The information is curated for professionals in the fields of chemical research and pharmaceutical development.
Physicochemical Properties
This compound is an aromatic heterocyclic compound featuring a benzimidazole core with two bromine substituents.[1] These substitutions significantly influence its chemical reactivity and potential biological activity.[1] The key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄Br₂N₂ | [1][2][3][4] |
| Molecular Weight | 275.93 g/mol | [1][2][3][4][5] |
| Appearance | Pale-yellow Solid | [3] |
| Boiling Point | 472.7 ± 25.0 °C (Predicted) | [5] |
| Density | 2.164 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 10.69 ± 0.30 (Predicted) | [5] |
| XLogP3 | 2.9 | [2] |
| Purity | 97% | [4][5] |
| Storage Conditions | Room temperature, dry and sealed | [3][4] |
| CAS Number | 74545-26-9 | [1][2][3][4] |
| IUPAC Name | 5,6-dibromo-1H-benzimidazole | [1][2] |
| InChI | InChI=1S/C7H4Br2N2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11) | [1][2][4] |
| SMILES | C1=C2C(=CC(=C1Br)Br)N=CN2 | [1] |
Spectral Data
While detailed spectral data for this compound is not extensively published in the surveyed literature, supplier specifications indicate that its identity is confirmed by standard spectroscopic methods.
| Spectral Data | Conformance | Source(s) |
| NMR | Conforms to Structure | [3] |
| Infrared Spectrum | Conforms to Structure | [3] |
Experimental Protocols: Synthesis
The synthesis of benzimidazole derivatives is well-established. A common and conventional approach is the Phillips method, which involves the condensation of an o-phenylenediamine with a carboxylic acid.[6] Variations of this method utilize aldehydes in the presence of an oxidizing agent.[7][8][9]
General Protocol for Benzimidazole Synthesis (Phillips Method):
-
Reaction Setup : An equimolar mixture of the corresponding o-phenylenediamine (in this case, 4,5-dibromo-1,2-phenylenediamine) and a suitable carboxylic acid (e.g., formic acid to yield the unsubstituted benzimidazole core) is prepared.
-
Acid Catalyst : A mineral acid, such as hydrochloric acid or p-toluenesulfonic acid, is added as a catalyst under dehydrating conditions.[7][8]
-
Reflux : The reaction mixture is heated under reflux for several hours. The specific time and temperature depend on the reactivity of the substrates.
-
Neutralization and Isolation : After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.
-
Purification : The crude product is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.
Caption: General Synthesis Workflow for Benzimidazoles.
Chemical Reactivity and Potential Applications
This compound is a versatile building block in medicinal chemistry and material science.[1][3] The presence of bromine atoms and the reactive imidazole ring allows for a variety of chemical transformations.
Key Reactions:
-
Nucleophilic Substitution : The electron-withdrawing nature of the benzimidazole ring facilitates the replacement of the bromine atoms by various nucleophiles.[1] This allows for the introduction of diverse functional groups to modulate the molecule's properties.
-
Coupling Reactions : The compound is a suitable substrate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of more complex molecular architectures by creating new carbon-carbon or carbon-heteroatom bonds.[1]
-
N-Alkylation/Arylation : The nitrogen atoms of the imidazole ring can be functionalized through alkylation or arylation, providing another avenue for structural modification.
Caption: Chemical Reactivity of the Core Compound.
Biological Activity and Drug Development Potential
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][10][11][12] The dibromo-substitution on this core is expected to enhance its therapeutic potential.[1]
-
Antimicrobial Activity : Benzimidazole derivatives have shown effectiveness against various bacteria and fungi.[1][10][11] The halogen substituents can increase the lipophilicity and membrane permeability of the compound, potentially enhancing its antimicrobial effects.
-
Anticancer Properties : Derivatives of benzimidazoles are known to inhibit cancer cell proliferation.[1] The incorporation of halogens has been shown in other kinase inhibitors to enhance potency and selectivity.[13] Molecular docking studies suggest that this compound could bind to enzyme targets involved in cancer progression.[1]
-
Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, a common mechanism of action for benzimidazole-based drugs.[1]
References
- 1. Buy this compound | 74545-26-9 [smolecule.com]
- 2. This compound | C7H4Br2N2 | CID 3522215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. This compound | 74545-26-9 [sigmaaldrich.com]
- 5. This compound [acrospharma.co.kr]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Molecular Structure of 5,6-Dibromo-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 5,6-Dibromo-1H-benzo[d]imidazole. This halogenated heterocyclic compound serves as a significant building block in medicinal chemistry and materials science, with the benzimidazole core being a privileged scaffold in numerous pharmacologically active molecules.
Molecular Structure and Properties
This compound is an aromatic organic compound featuring a benzene ring fused to an imidazole ring, with two bromine substituents at the 5th and 6th positions. The presence of the bromine atoms significantly influences the molecule's electronic properties, reactivity, and potential biological activity.
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
The key physicochemical properties are summarized in the table below. These values are crucial for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| IUPAC Name | 5,6-dibromo-1H-benzimidazole | [PubChem][1] |
| CAS Number | 74545-26-9 | [PubChem][1] |
| Molecular Formula | C₇H₄Br₂N₂ | [PubChem][1] |
| Molecular Weight | 275.93 g/mol | [PubChem][1] |
| Monoisotopic Mass | 273.87412 Da | [PubChem][1] |
| Appearance | Pale-yellow to white crystalline powder | [TCI][2] |
| SMILES | C1=C2C(=CC(=C1Br)Br)N=CN2 | [PubChem][1] |
| InChI Key | MJVDZXWFJQYHIU-UHFFFAOYSA-N | [PubChem][1] |
Predicted Spectroscopic Data
While specific experimental spectra are not widely published, the expected spectroscopic features can be predicted based on the known behavior of benzimidazole derivatives.[3][4][5]
| Technique | Expected Features |
| ¹H NMR (DMSO-d₆) | ~12.5-13.0 ppm (s, 1H, N-H): Broad singlet, characteristic of the imidazole proton.[4]~8.3 ppm (s, 1H, C2-H): Singlet for the proton at the 2-position.~7.8 ppm (s, 2H, C4-H, C7-H): Singlets for the two equivalent aromatic protons. |
| ¹³C NMR (DMSO-d₆) | ~142 ppm (C2): Carbon of the N-C-N moiety.~135-140 ppm (C3a, C7a): Bridgehead carbons.~115-120 ppm (C4, C7): Aromatic CH carbons.~114 ppm (C5, C6): Aromatic carbons bearing bromine atoms. |
| FT-IR (KBr, cm⁻¹) | 3100-2800 (broad): N-H stretching vibration.~1620: C=N stretching.~1450: Aromatic C=C stretching.~850: C-H out-of-plane bending.~600-500: C-Br stretching. |
| Mass Spectrometry | [M+H]⁺ at m/z ~275, 277, 279: Characteristic isotopic pattern for a dibrominated compound. |
Experimental Protocols
The synthesis of this compound is typically achieved via a cyclocondensation reaction. A plausible and widely adopted method is the Phillips condensation, which involves reacting the corresponding o-phenylenediamine with formic acid.
Caption: Proposed workflow for the synthesis of this compound.
Protocol 1: Synthesis of 4,5-Dibromo-1,2-phenylenediamine (Precursor)
This protocol is adapted from the reduction of 4,5-dibromo-2-nitroaniline.[6]
-
Materials:
-
4,5-dibromo-2-nitroaniline (1 equiv.)
-
Anhydrous Ethanol
-
Raney Nickel catalyst
-
Hydrogen gas (H₂)
-
-
Apparatus:
-
Low-pressure hydrogenation apparatus
-
Round-bottom flask
-
Filtration setup
-
Rotary evaporator
-
-
Procedure:
-
Suspend 4,5-dibromo-2-nitroaniline in anhydrous ethanol in a suitable hydrogenation flask.
-
Carefully add Raney Nickel catalyst (approx. 2g per 1g of starting material) to the suspension.
-
Place the flask in the hydrogenation apparatus and purge the system with nitrogen before introducing hydrogen gas to a pressure of approximately 55 psi.
-
Commence agitation. A rapid uptake of hydrogen should be observed, and the reaction can be monitored by the discharge of the initial deep yellow color.
-
Once the hydrogen uptake ceases (typically within 30-60 minutes), continue the reaction for an additional 30 minutes to ensure completion.
-
Depressurize the apparatus and purge with nitrogen.
-
Carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Wash the catalyst filter cake with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4,5-dibromo-1,2-phenylenediamine. The product can be used directly in the next step or purified further by recrystallization.[7]
-
Protocol 2: Synthesis of this compound
This protocol uses the Phillips condensation method, a standard procedure for benzimidazole synthesis.[8]
-
Materials:
-
4,5-dibromo-1,2-phenylenediamine (1 equiv.)
-
Formic acid (98%) (approx. 5-10 equiv.)
-
10% Sodium hydroxide solution
-
-
Apparatus:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and flask
-
-
Procedure:
-
Place 4,5-dibromo-1,2-phenylenediamine in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add an excess of 98% formic acid to the flask.
-
Heat the mixture to reflux (approximately 100-110 °C) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker of ice water.
-
Neutralize the solution by the dropwise addition of a 10% sodium hydroxide solution until a precipitate forms and the pH is approximately 7-8.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crude product thoroughly with cold water to remove any residual salts.
-
Dry the product in a vacuum oven. For higher purity, the crude this compound can be recrystallized from an ethanol/water mixture.
-
Protocol 3: General Characterization
-
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified product in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[4]
-
Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Process the spectra and compare the chemical shifts, multiplicities, and integrations with the expected values listed in Table 1.2.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the dry product with dry KBr powder and pressing it into a transparent disk.
-
Record the FT-IR spectrum from 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands for N-H, C=N, and C-Br bonds.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using High-Resolution Mass Spectrometry (HRMS) with an appropriate ionization technique (e.g., ESI).
-
Confirm the elemental composition by matching the observed m/z value of the molecular ion peak with the calculated exact mass.
-
Potential Applications in Drug Development
Benzimidazole derivatives are a cornerstone in medicinal chemistry, known for a wide range of biological activities including antimicrobial, antiviral, anthelmintic, and anticancer properties.[7][9] The dibromo-substitution pattern on the benzene ring of this compound enhances its lipophilicity and can lead to stronger interactions with biological targets. It serves as a key intermediate for the synthesis of more complex molecules, where the bromine atoms can be functionalized via cross-coupling reactions to explore structure-activity relationships (SAR) in drug discovery programs.
References
- 1. This compound | C7H4Br2N2 | CID 3522215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,5-Dibromo-1,2-phenylenediamine | 49764-63-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of vibrational spectra of 5,6-dimethyl benzimidazole based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to the Synthesis of 5,6-Dibromo-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 5,6-Dibromo-1H-benzo[d]imidazole, a key intermediate in the development of pharmaceuticals and other biologically active compounds. The synthesis is a two-step process commencing with the preparation of the precursor 4,5-dibromo-1,2-phenylenediamine, followed by cyclization to form the benzimidazole core. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.
Overview of the Synthetic Pathway
The synthesis of this compound is primarily achieved through a two-step process:
-
Preparation of 4,5-Dibromo-1,2-phenylenediamine: This intermediate is synthesized via the reduction of 4,5-dibromo-2-nitroaniline.
-
Cyclization to this compound: The prepared 4,5-dibromo-1,2-phenylenediamine is then cyclized using a one-carbon source, typically formic acid, to yield the final product.
This pathway is a well-established method for the formation of benzimidazole scaffolds, relying on the condensation reaction between an ortho-phenylenediamine and a carboxylic acid.
Experimental Protocols
Step 1: Synthesis of 4,5-Dibromo-1,2-phenylenediamine
The synthesis of the key intermediate, 4,5-dibromo-1,2-phenylenediamine, is achieved through the catalytic hydrogenation of 4,5-dibromo-2-nitroaniline.
Experimental Protocol:
A suspension of 5.0 g of 4,5-dibromo-2-nitroaniline in 200 mL of anhydrous ethanol is prepared. To this suspension, approximately 10 g of Raney Nickel is added. The mixture is then subjected to hydrogenation in a low-pressure apparatus under a hydrogen pressure of 55 psi. The reaction is monitored for the uptake of hydrogen, which typically ceases after about 25 minutes, indicated by a color change from deep yellow to colorless. The hydrogenation is continued for an additional 30 minutes to ensure complete reaction.
Upon completion, the reaction mixture is worked up by filtering off the Raney Nickel catalyst. The catalyst is washed with ethanol, and the volatile constituents from the combined filtrate are removed under reduced pressure to yield 4,5-dibromo-1,2-phenylenediamine.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4,5-dibromo-2-nitroaniline (5.0 g) | [1] |
| Product | 4,5-dibromo-1,2-phenylenediamine | [1] |
| Yield | 4.1 g (approximately 91%) | [1] |
| Reaction Time | ~55 minutes | [1] |
| Solvent | Anhydrous Ethanol (200 mL) | [1] |
| Catalyst | Raney Nickel (~10 g) | [1] |
| Hydrogen Pressure | 55 psi | [1] |
Step 2: Synthesis of this compound
The final product is synthesized by the cyclization of 4,5-dibromo-1,2-phenylenediamine using formic acid. The following protocol is adapted from the well-established synthesis of benzimidazole from o-phenylenediamine.
Experimental Protocol (Adapted):
In a round-bottom flask, 4.1 g of 4,5-dibromo-1,2-phenylenediamine is dissolved. An appropriate molar equivalent of 90% formic acid is added to the flask. The reaction mixture is then heated on a water bath at 100°C for 2 hours.
After heating, the mixture is cooled to room temperature. A 10% sodium hydroxide solution is added slowly with constant stirring until the mixture is just alkaline to litmus paper. The precipitated crude this compound is collected by filtration, washed with ice-cold water, and drained well. A final wash with cold water is performed, and the product is dried at 100°C. For further purification, recrystallization from boiling water can be performed.
Quantitative Data (Expected):
| Parameter | Value (Expected) |
| Starting Material | 4,5-dibromo-1,2-phenylenediamine (4.1 g) |
| Product | This compound |
| Yield | High |
| Reaction Time | 2 hours |
| Reagent | 90% Formic Acid |
| Reaction Temperature | 100°C |
| Work-up | Neutralization with 10% NaOH |
Visualization of the Synthetic Pathway
The following diagrams illustrate the key steps in the synthesis of this compound.
Caption: Step 1: Reduction of 4,5-dibromo-2-nitroaniline.
Caption: Step 2: Cyclization to form the benzimidazole ring.
Concluding Remarks
The synthesis of this compound is a straightforward and efficient process that utilizes common and well-documented organic reactions. The procedures outlined in this guide are robust and can be adapted for various scales of production. The resulting compound serves as a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Researchers and drug development professionals can utilize this guide as a foundational resource for the preparation of this important chemical intermediate.
References
physical and chemical properties of 5,6-Dibromo-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dibromo-1H-benzo[d]imidazole is a halogenated heterocyclic compound that has garnered significant interest in medicinal chemistry. As a derivative of the versatile benzimidazole scaffold, it serves as a crucial building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential therapeutic applications, particularly as an antimicrobial and anticancer agent through kinase inhibition.
Physicochemical Properties
This compound is a pale-yellow solid at room temperature.[1] While extensive experimental data is not widely published, a combination of predicted and available information provides a solid foundation for its characterization.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄Br₂N₂ | PubChem[2] |
| Molecular Weight | 275.93 g/mol | PubChem[2] |
| CAS Number | 74545-26-9 | PubChem[2] |
| Appearance | Pale-yellow solid | MySkinRecipes[1] |
| Melting Point | Not explicitly reported; similar brominated benzimidazoles melt in the range of 130-196°C. | Sigma-Aldrich[3], ChemicalBook[4] |
| Boiling Point (Predicted) | 472.7 ± 25.0 °C | Acros Pharmatech[5] |
| Density (Predicted) | 2.164 ± 0.06 g/cm³ | Acros Pharmatech[5] |
| pKa (Predicted) | 10.69 ± 0.30 | Acros Pharmatech[5] |
| LogP (Predicted) | 2.9 | PubChem[2] |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol.[6] Insoluble in water.[4] | Benchchem[6], ChemicalBook[4] |
Spectral Data
2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show signals corresponding to the aromatic protons on the benzene ring and the N-H proton of the imidazole ring. Due to the symmetrical nature of the dibromo-substitution, two signals are anticipated for the aromatic protons. The N-H proton typically appears as a broad singlet at a downfield chemical shift.
2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the carbon atoms of the benzene and imidazole rings. The carbons attached to the bromine atoms will be significantly influenced, and their chemical shifts can be predicted based on empirical data for halogenated aromatic compounds.
Experimental Protocols
3.1. Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and adaptable method for the synthesis of halogenated benzimidazoles involves the condensation of a substituted o-phenylenediamine with an appropriate aldehyde. The following protocol is adapted from a known procedure for a similar compound, 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole.[10]
Reaction Scheme:
Synthesis of this compound.
Materials:
-
4,5-Dibromo-1,2-phenylenediamine
-
Formic acid
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Ethanol
Procedure:
-
A mixture of 4,5-dibromo-1,2-phenylenediamine (1 equivalent) and formic acid (excess) is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water.
-
The mixture is neutralized by the slow addition of a sodium hydroxide solution until a precipitate is formed.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol to yield this compound.
3.2. Kinase Inhibition Assay
The potential of this compound derivatives as kinase inhibitors can be assessed using a variety of in vitro assays. A common method is a luminescence-based assay that measures the amount of ATP consumed during the kinase reaction.[11][12]
Workflow for a luminescence-based kinase inhibition assay.
3.3. Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[13]
References
- 1. rjptonline.org [rjptonline.org]
- 2. This compound | C7H4Br2N2 | CID 3522215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 2-BROMO-1H-BENZIMIDAZOLE CAS#: 54624-57-6 [amp.chemicalbook.com]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. 2-Bromo-5,6-dichloro-1H-benzimidazole|RUO [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 9. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
5,6-Dibromo-1H-benzo[d]imidazole: A Technical Guide for Drug Discovery and Development
CAS Number: 74545-26-9 Molecular Formula: C₇H₄Br₂N₂ Molecular Weight: 275.93 g/mol
This technical guide provides a comprehensive overview of 5,6-Dibromo-1H-benzo[d]imidazole, a halogenated heterocyclic compound with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering insights into its chemical properties, synthesis, and potential therapeutic applications based on the activities of the broader benzimidazole class of compounds.
Physicochemical Properties and Synthesis
This compound is an aromatic organic compound featuring a benzimidazole core substituted with two bromine atoms on the benzene ring. The presence of these electron-withdrawing bromine atoms can significantly influence the molecule's physicochemical properties, such as its acidity, lipophilicity, and reactivity, making it a versatile scaffold for medicinal chemistry.
While specific, detailed experimental data for this compound is limited in publicly available literature, its general properties can be inferred from data on related benzimidazole derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄Br₂N₂ | --INVALID-LINK-- |
| Molecular Weight | 275.93 g/mol | --INVALID-LINK-- |
| Appearance | Pale-yellow solid | --INVALID-LINK-- |
| Storage | Room temperature, dry and sealed | --INVALID-LINK-- |
Synthesis Protocol
A plausible and commonly employed method for the synthesis of benzimidazole derivatives involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For this compound, the synthesis would logically start from 4,5-dibromo-1,2-phenylenediamine.
Experimental Protocol: Synthesis of this compound
Materials:
-
4,5-Dibromo-1,2-phenylenediamine
-
Formic acid
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Ethanol
Procedure:
-
A mixture of 4,5-dibromo-1,2-phenylenediamine (1 equivalent) and an excess of formic acid is heated at reflux for 4-6 hours in the presence of a catalytic amount of hydrochloric acid.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure.
-
The residue is then carefully neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.
dot
Caption: Synthetic workflow for this compound.
Potential Therapeutic Applications
The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities.[1] These activities include antimicrobial, antiviral, anticancer, and kinase inhibitory effects.[1] While specific biological data for this compound is scarce, its potential can be extrapolated from studies on structurally related compounds.
Kinase Inhibition
Many benzimidazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[2] The benzimidazole core can act as a hinge-binder in the ATP-binding pocket of kinases. The dibromo substitution on the benzene ring of this compound can be strategically utilized to explore interactions with specific amino acid residues in the kinase active site, potentially leading to the development of selective and potent inhibitors.
dot
Caption: Generalized kinase signaling pathway and point of inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
A common method to assess the inhibitory potential of a compound against a specific kinase is a luminescent kinase assay, which measures the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Recombinant target kinase
-
Substrate peptide
-
ATP
-
Kinase assay buffer
-
This compound derivatives (test compounds)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Antimicrobial Activity
Benzimidazole derivatives have a long history of use as antimicrobial agents.[1] The mechanism of action often involves the disruption of microtubule polymerization in fungi and parasites. The dibromo-substituents on the benzimidazole core can enhance the antimicrobial potency.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives (test compounds)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism without inhibitor) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. While specific biological data for this compound is not extensively reported, the well-established and diverse biological activities of the benzimidazole class of compounds, including kinase inhibition and antimicrobial effects, strongly suggest its potential in drug discovery. The synthetic accessibility of this compound allows for the generation of diverse chemical libraries for screening and lead optimization. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully exploit its therapeutic potential.
References
The Biological Versatility of 5,6-Dibromo-1H-benzo[d]imidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Among its many variations, the 5,6-dibromo-1H-benzo[d]imidazole moiety has emerged as a particularly interesting scaffold, with derivatives demonstrating potent and selective biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties.
Anticancer Activity
Derivatives of 5,6-dibromobenzimidazole have shown significant promise as anticancer agents. Their primary mechanism of action in this context often involves the inhibition of key cellular kinases, such as Casein Kinase 2 (CK2), which are crucial for cancer cell proliferation and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Assay Type | Activity (IC₅₀/GI₅₀) | Reference |
| 5,6-Dibromo-1-(β-D-ribofuranosyl)benzimidazole | - | CK2 Inhibition | Ki = 0.4 µM (with GTP) | [1] |
| 5,6-Dibromo-1-(β-D-ribofuranosyl)benzimidazole | - | CK2 Inhibition | Ki = 1.2 µM (with ATP) | [1] |
Note: Data for direct cytotoxicity of a broader range of simple this compound derivatives is still emerging in publicly available literature. The focus has been on specific, highly active derivatives like the ribofuranosyl analog.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
This compound derivative stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[2]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 25 µL of MTT stock solution to each well.[3]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[3]
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 50 µL of DMSO to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[3]
-
Absorbance Reading: Incubate the plate at 37°C for 10 minutes.[3] Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives is well-documented, and 5,6-dibromo-substituted analogs contribute to this pharmacological profile. They exhibit activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of a representative this compound derivative.
| Compound | Microorganism | Assay Type | Activity (MIC) | Reference |
| 5,6-Dibromo-2-(trifluoromethyl)-1H-benzimidazole | Trichomonas vaginalis | Broth Dilution | >100 µg/mL | [5] |
| 5,6-Dibromo-2-(trifluoromethyl)-1H-benzimidazole | Giardia intestinalis | Broth Dilution | >100 µg/mL | [5] |
Note: While specific MIC values for a wide array of 5,6-dibromo derivatives are not extensively reported in readily accessible literature, the general class of halogenated benzimidazoles shows significant antimicrobial activity.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
This compound derivative stock solution (in DMSO)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate broth for the test microorganism
-
Sterile 96-well microtiter plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control (broth with inoculum, no compound)
-
Negative control (broth only)
Procedure:
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the stock solution of the this compound derivative to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., ~1.5 x 10⁸ CFU/mL).[6] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of the diluted inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[5]
-
Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]
Enzyme Inhibition
A significant aspect of the biological activity of this compound derivatives is their ability to inhibit specific enzymes. A key target that has been identified is Casein Kinase 2 (CK2).
Quantitative Enzyme Inhibition Data
| Compound | Enzyme | Substrate | Inhibition Constant (Ki) | Reference |
| 5,6-Dibromo-1-(β-D-ribofuranosyl)benzimidazole | Casein Kinase 2 | GTP | 0.4 µM | [1] |
| 5,6-Dibromo-1-(β-D-ribofuranosyl)benzimidazole | Casein Kinase 2 | ATP | 1.2 µM | [1] |
Mechanism of Action: Casein Kinase 2 (CK2) Inhibition
5,6-dibromo-1-(β-D-ribofuranosyl)benzimidazole acts as a competitive inhibitor of CK2 with respect to the nucleotide triphosphate substrates (ATP and GTP).[1] This means it binds to the active site of the enzyme, preventing the binding of ATP or GTP and thus inhibiting the phosphorylation of CK2 substrates. CK2 is a serine/threonine kinase that is overexpressed in many cancers and is involved in various cellular processes, including cell growth, proliferation, and suppression of apoptosis. By inhibiting CK2, these compounds can disrupt these critical cellular pathways, leading to an anti-proliferative effect. The inhibition of CK2 by these derivatives has also been shown to interfere with RNA polymerase II transcription.[7]
Synthesis Overview
The synthesis of this compound derivatives typically starts from 4,5-dibromo-1,2-phenylenediamine. A common method involves the condensation of this diamine with various aldehydes or carboxylic acids. For instance, the reaction with 2-nitrobenzaldehyde can be used to produce 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole, which can then be further functionalized.[8] The synthesis of the ribofuranosyl derivative involves the coupling of 5,6-dibromobenzimidazole with a protected ribose derivative, followed by deprotection.
Conclusion
This compound derivatives represent a promising class of compounds with significant potential in drug discovery. Their potent inhibitory activity against key cellular targets like Casein Kinase 2 underscores their value in the development of novel anticancer therapeutics. Furthermore, their antimicrobial activities warrant further investigation. The detailed protocols and data presented in this guide are intended to facilitate further research and development of this important chemical scaffold.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT Assay [protocols.io]
- 4. bds.berkeley.edu [bds.berkeley.edu]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. Casein kinase type II is involved in the inhibition by 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole of specific RNA polymerase II transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of 5,6-Dibromo-1H-benzo[d]imidazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dibromo-1H-benzo[d]imidazole is a halogenated benzimidazole, a class of compounds recognized for its diverse biological activities. While direct and extensive research on this specific molecule is limited, the broader family of halogenated benzimidazoles has been a subject of significant investigation, revealing a primary mechanism of action centered on the inhibition of protein kinases. This guide consolidates the current understanding of the likely mechanism of action of this compound, focusing on its role as a potent inhibitor of Casein Kinase 2 (CK2), a crucial regulator of numerous cellular processes. This document provides a comprehensive overview of its biochemical interactions, cellular effects, and the methodologies employed to elucidate its function.
Introduction to this compound and the Benzimidazole Scaffold
The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] The addition of halogen atoms, such as bromine, to the benzimidazole scaffold can significantly enhance the biological activity of these molecules. This compound, with its dibrominated benzene ring fused to an imidazole moiety, is structurally primed for interaction with biological targets. While its specific activity is not extensively documented, its close structural analogs, the polyhalogenated benzimidazoles, are well-characterized as potent inhibitors of several protein kinases.[2][3]
Primary Mechanism of Action: Inhibition of Casein Kinase 2 (CK2)
The most probable and well-supported mechanism of action for this compound is the inhibition of Casein Kinase 2 (CK2). CK2 is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a pivotal role in cell growth, proliferation, apoptosis, and differentiation.[4] Its dysregulation is implicated in various diseases, particularly cancer, making it a prime target for therapeutic intervention.[5]
Halogenated benzimidazoles, including derivatives of 4,5,6,7-tetrabromobenzimidazole (TBBi), are known to be potent, ATP-competitive inhibitors of CK2. These compounds bind to the ATP-binding pocket of the CK2 catalytic subunit, preventing the phosphorylation of its numerous downstream substrates.
The CK2 Signaling Pathway
CK2 exerts its pleiotropic effects by phosphorylating a vast array of substrate proteins involved in key signaling pathways. Inhibition of CK2 by compounds like this compound can therefore have profound cellular consequences. The following diagram illustrates a simplified overview of the central role of CK2 in cellular signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Identification of Novel CK2 Kinase Substrates Using a Versatile Biochemical Approach [jove.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 5,6-Dibromo-1H-benzo[d]imidazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the spectral characteristics and synthetic approaches for 5,6-Dibromo-1H-benzo[d]imidazole. Due to the limited availability of specific experimental spectral data in publicly accessible literature, this document outlines the expected spectral features based on the analysis of related benzimidazole derivatives and provides a general experimental framework for its synthesis and characterization.
Introduction
This compound is a halogenated heterocyclic compound with a benzimidazole core. The benzimidazole scaffold is of significant interest in medicinal chemistry and materials science due to its versatile biological activities and photophysical properties. The bromine substituents at the 5 and 6 positions are expected to influence its electronic properties, reactivity, and biological interactions.
Predicted Spectral Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-2 | ~8.3 | Singlet | The proton at the 2-position of the imidazole ring is typically a singlet and appears downfield. |
| H-4, H-7 | ~7.8 | Singlet (or narrow doublet) | Due to the symmetrical substitution, these protons are chemically equivalent and are expected to appear as a singlet. They are deshielded by the bromine atoms. |
| N-H | ~12.7 | Broad Singlet | The N-H proton of the imidazole ring is typically broad and its chemical shift can be highly dependent on the solvent and concentration. |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | ~143 | The chemical shift of the carbon between the two nitrogen atoms. |
| C-3a, C-7a | ~135 | The quaternary carbons at the ring junction. |
| C-5, C-6 | ~115 | The carbons directly bonded to the bromine atoms are expected to be shifted to this region. |
| C-4, C-7 | ~125 | The carbons adjacent to the bromine-substituted carbons. |
Solvent: DMSO-d₆
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3400 - 3200 | Broad, Medium |
| C-H Aromatic Stretch | 3100 - 3000 | Medium |
| C=N Stretch | 1630 - 1610 | Medium |
| C=C Aromatic Stretch | 1600 - 1450 | Medium to Strong |
| C-Br Stretch | 700 - 500 | Strong |
Experimental Protocols
The following provides a generalized experimental protocol for the synthesis and spectroscopic characterization of this compound.
3.1. Synthesis: Phillips Benzimidazole Synthesis
A common method for synthesizing benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.
-
Materials: 4,5-Dibromo-1,2-phenylenediamine, formic acid, 4M Hydrochloric acid, Sodium hydroxide.
-
Procedure:
-
A mixture of 4,5-dibromo-1,2-phenylenediamine and an excess of formic acid is prepared in a round-bottom flask.
-
4M Hydrochloric acid is added, and the mixture is refluxed for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with a sodium hydroxide solution to precipitate the product.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
3.2. Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).
-
The purified compound is dissolved in a suitable deuterated solvent, typically DMSO-d₆, to ensure the observation of the N-H proton.
-
Tetramethylsilane (TMS) is used as an internal standard.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The solid sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Logical Workflow for Synthesis and Characterization
The logical progression from starting materials to the characterized final product can be visualized as follows:
This diagram illustrates the key stages, from the initial reactants through the synthetic and purification steps, to the final spectroscopic analysis of the target compound.
Disclaimer: The spectral data presented in this document are predictions based on analogous compounds and should be confirmed with experimental data. The provided experimental protocols are generalized and may require optimization for specific laboratory conditions.
An In-Depth Technical Guide to the Crystal Structure of Brominated Benzimidazoles, with a Focus on a 5,6-Dibromo-1H-benzo[d]imidazole Analogue
Disclaimer: To date, the specific crystal structure of 5,6-Dibromo-1H-benzo[d]imidazole has not been deposited in publicly accessible crystallographic databases. This guide provides a comprehensive analysis of a closely related analogue, 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole , to offer valuable insights into the probable structural characteristics, intermolecular interactions, and experimental procedures relevant to the title compound. This information is intended for researchers, scientists, and drug development professionals.
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. The introduction of halogen atoms, particularly bromine, into the benzimidazole scaffold can significantly modulate the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Halogenated benzimidazoles are explored for a wide range of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents.[1][2] Understanding the three-dimensional structure and crystal packing of these compounds is paramount for rational drug design and the development of new therapeutic entities.
This technical guide presents a detailed analysis of the crystal structure of a brominated benzimidazole analogue, summarizing key crystallographic data, outlining experimental protocols for its synthesis and characterization, and visualizing relevant workflows and biological pathways.
Experimental Protocols
The following sections describe a representative methodology for the synthesis, crystallization, and crystal structure determination of brominated benzimidazole derivatives.
Synthesis of Brominated Benzimidazole Derivatives
A common and effective method for the synthesis of 2-aryl-1H-benzo[d]imidazole derivatives involves the condensation of an appropriate o-phenylenediamine with a substituted benzaldehyde.[1]
Procedure:
-
Reaction Setup: To a solution of a substituted o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol or methanol, add the corresponding substituted benzaldehyde (1.0 equivalent).
-
Cyclization: Add a cyclizing/oxidizing agent, such as sodium metabisulfite, and reflux the mixture for several hours.[1] Alternative methods may employ catalysts like chlorosulfonic acid or dioxane dibromide.[3]
-
Work-up: After cooling, the reaction mixture is typically poured into water to precipitate the crude product.
-
Purification: The crude solid is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Crystallization
Single crystals suitable for X-ray diffraction can be obtained through slow evaporation of a saturated solution of the purified compound.
Procedure:
-
Dissolve the purified brominated benzimidazole derivative in a minimal amount of a suitable solvent (e.g., dichloromethane, ethanol, or a mixture of solvents) with gentle warming if necessary.
-
Allow the solution to stand undisturbed at room temperature.
-
Slow evaporation of the solvent over several days should yield single crystals of sufficient quality for X-ray analysis.[1]
X-ray Crystallography
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
Procedure:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a specific temperature (often 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Crystal Structure Analysis of an Analogue: 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole
The following data pertains to the crystal structure of 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole, which serves as a representative model for understanding the structural features of brominated benzimidazoles.
Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₉H₁₃BrN₂ |
| Formula Weight | 349.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.2345(4) |
| b (Å) | 11.7890(4) |
| c (Å) | 12.0123(4) |
| α (°) | 90 |
| β (°) | 108.456(1) |
| γ (°) | 90 |
| Volume (ų) | 1508.08(9) |
| Z | 4 |
| Density (calculated) | 1.538 g/cm³ |
| Absorption Coefficient (μ) | 2.593 mm⁻¹ |
| F(000) | 704 |
Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Angle (°) |
| Br1-C4 | 1.907(2) | N1-C7-N2 | 113.1(2) |
| N1-C7 | 1.332(3) | C8-N1-C7 | 107.2(2) |
| N2-C7 | 1.381(3) | C13-N2-C7 | 125.1(2) |
| N1-C8 | 1.391(3) | C1-C6-N1 | 129.8(2) |
| N2-C13 | 1.432(3) | C2-C1-N1 | 109.8(2) |
Note: Atom numbering may not correspond to IUPAC nomenclature and is based on the crystallographic information file.
Intermolecular Interactions
The crystal packing of 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole is primarily governed by weak intermolecular interactions, including C-H···π and π···π stacking interactions. In the crystal lattice, molecules form centrosymmetric dimers through π···π interactions between the phenyl and benzimidazole rings. These dimers are further stabilized by C-H···π contacts, creating a three-dimensional supramolecular architecture. The bromine atom participates in weak Br···π interactions.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and crystal structure determination of brominated benzimidazoles.
Biological Significance of Halogenated Benzimidazoles
Many benzimidazole derivatives exert their biological effects by interacting with key cellular proteins. For instance, some act as kinase inhibitors, while others, particularly in the context of antimicrobial and anthelmintic activity, interfere with tubulin polymerization.[2][4][5]
Caption: Simplified signaling pathway illustrating the mechanism of action of halogenated benzimidazoles.
Conclusion
While the definitive crystal structure of this compound remains to be elucidated, the analysis of its close analogue, 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole, provides a robust framework for understanding its likely structural and electronic properties. The methodologies for synthesis and crystallization are well-established, and the analysis of intermolecular forces in the analogue highlights the importance of weak interactions in the crystal packing of such compounds. This technical guide serves as a valuable resource for researchers in medicinal chemistry and materials science, facilitating further investigation into the structure-activity relationships of this important class of halogenated heterocycles.
References
Solubility of 5,6-Dibromo-1H-benzo[d]imidazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 5,6-Dibromo-1H-benzo[d]imidazole in organic solvents. A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in experimental quantitative data for this specific molecule. This document transparently reports this lack of specific data and, to provide a valuable resource for researchers, presents key physicochemical properties and qualitative solubility information for structurally related compounds. Furthermore, this guide furnishes a detailed, generalized experimental protocol for determining organic solvent solubility, which is broadly applicable to novel benzimidazole derivatives. This methodology is presented to empower researchers in the physicochemical characterization of new chemical entities within this important structural class.
Introduction and Current Data Availability
This compound is a halogenated aromatic heterocyclic compound with a molecular formula of C₇H₄Br₂N₂.[1] The benzimidazole core is a privileged structure in medicinal chemistry, and halogenation, such as the inclusion of bromine atoms, can significantly influence a molecule's chemical reactivity and biological activity.[2] Physicochemical properties, particularly solubility, are critical determinants of a compound's suitability for further development as a therapeutic agent, impacting its formulation, bioavailability, and pharmacokinetic profile.
As of the date of this guide, specific experimental quantitative data on the solubility of this compound in organic solvents is not available in the public domain. This guide therefore provides a framework for the systematic determination of this crucial parameter.
Physicochemical Properties and Predicted Solubility
Understanding the physicochemical properties of a compound is essential for predicting its solubility behavior. The principle of "like dissolves like" suggests that non-polar compounds tend to dissolve in non-polar solvents, while polar compounds are more soluble in polar solvents. The structure of this compound, with its dibrominated benzene ring and a polar imidazole moiety, suggests a nuanced solubility profile. The bromine atoms increase the molecular weight and lipophilicity compared to the parent benzimidazole, which may favor solubility in less polar organic solvents.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄Br₂N₂ | PubChem[1] |
| Molecular Weight | 275.93 g/mol | PubChem[1] |
| XLogP3 | 2.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
Note: XLogP3 is a computed measure of hydrophobicity. A higher value indicates greater lipid solubility.
Solubility Data of Related Benzimidazole Compounds
While specific data for this compound is unavailable, the solubility of related compounds can provide valuable insights for solvent selection in experimental studies.
Table 2: Qualitative Solubility of Related Benzimidazole Compounds
| Compound | Solvent Class | Specific Solvent(s) | Solubility | Reference |
| Benzimidazole | Polar Protic | Alcohols | Freely soluble | PubChem |
| Polar Aprotic | Dichloromethane | Very low | ResearchGate[3] | |
| Non-Polar | Toluene | Low | ResearchGate[3] | |
| Non-Polar | Benzene, Petroleum Ether | Practically insoluble | PubChem | |
| 6-Bromo-1H-benzo[d]imidazole hydrochloride | Polar | Water, Polar Solvents | High | Vulcanchem[4] |
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for determining the solubility of a solid compound like this compound in various organic solvents. This method is based on the widely accepted "shake-flask" method, which is considered a reliable technique for solubility measurement.[5]
4.1. Materials and Reagents
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade or higher
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
4.2. Procedure
4.2.1. Preparation of Saturated Solution
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.
-
Accurately add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
4.2.2. Equilibration
-
Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should be confirmed at the end of the equilibration period.[5]
4.2.3. Sample Collection and Preparation
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
4.2.4. Quantification
-
Prepare a series of standard solutions of known concentrations of this compound.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
-
Analyze the diluted sample solution using the same HPLC method.
4.3. Data Analysis and Calculation
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the solubility of this compound in the test solvent by applying the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol.
Caption: Workflow for determining the solubility of a solid organic compound.
Conclusion
While specific experimental data for the solubility of this compound in organic solvents remains to be determined, this guide provides a robust framework for researchers to undertake this characterization. By leveraging the provided data on related compounds and applying the detailed experimental protocol, scientists can systematically evaluate the physicochemical properties of this and other novel benzimidazole derivatives. Such studies are indispensable for the rational design and development of new therapeutic agents, ensuring that promising compounds possess the necessary properties for successful formulation and in vivo performance. It is strongly recommended that experimental determination of these properties be carried out to support any further development of this compound.
References
Potential Therapeutic Targets of 5,6-Dibromo-1H-benzo[d]imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dibromo-1H-benzo[d]imidazole is a halogenated heterocyclic compound belonging to the benzimidazole class of molecules. This class is recognized for a wide spectrum of biological activities, making its derivatives subjects of interest in medicinal chemistry and drug discovery. The presence of bromine substituents on the benzimidazole core is known to enhance the biological potency of these compounds. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, with a primary focus on its role as a kinase inhibitor. The information presented is collated from studies on closely related analogs, providing a strong basis for its predicted mechanism of action and therapeutic applications. This document details quantitative data from analogous compounds, comprehensive experimental protocols for target validation, and visual representations of relevant signaling pathways and workflows to guide further research and development.
Introduction to this compound
This compound is a small molecule with the chemical formula C₇H₄Br₂N₂. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, as it is a key component in various pharmacologically active compounds. The addition of bromine atoms to the benzene ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn can influence its interaction with biological targets. While this compound itself is not as extensively studied as its tetrabrominated counterparts, the wealth of data on these analogs provides a strong predictive framework for its biological activity.
Primary Therapeutic Target: Protein Kinase CK2
The most probable and significant therapeutic target of this compound is Protein Kinase CK2 (formerly Casein Kinase II). CK2 is a highly conserved serine/threonine kinase that is ubiquitously expressed and constitutively active in eukaryotic cells.
The Role of CK2 in Pathophysiology
CK2 is a central regulator of numerous cellular processes, and its dysregulation is implicated in a variety of diseases, most notably cancer. Its anti-apoptotic and pro-proliferative functions make it an attractive target for therapeutic intervention. Key signaling pathways influenced by CK2 include:
-
PI3K/Akt/mTOR Pathway: CK2 can phosphorylate and activate Akt, a key kinase in this pro-survival pathway.
-
NF-κB Signaling: CK2 is known to phosphorylate components of the NF-κB pathway, leading to its activation and the transcription of genes involved in inflammation and cell survival.
-
Wnt/β-catenin Pathway: CK2 can phosphorylate β-catenin, promoting its stability and transcriptional activity, which is crucial in development and cancer.
-
DNA Damage Response: CK2 participates in the cellular response to DNA damage, and its inhibition can sensitize cancer cells to chemo- and radiotherapy.
Evidence from Analogous Compounds
The potent inhibitory activity of halogenated benzimidazoles against CK2 is well-documented. Compounds such as 4,5,6,7-tetrabromobenzimidazole (TBBi) and its derivatives are highly selective and potent ATP-competitive inhibitors of CK2.[1][2] The bromine atoms are crucial for this activity, as they form halogen bonds and hydrophobic interactions within the ATP-binding pocket of the enzyme. Given the structural similarity, it is highly probable that this compound also functions as a CK2 inhibitor.
Other Potential Therapeutic Applications
The benzimidazole scaffold is associated with a broad range of biological activities, suggesting that this compound may have therapeutic potential beyond CK2 inhibition.
-
Broader Kinase Inhibition: While CK2 is the likely primary target, some halogenated benzimidazoles have shown activity against other kinases, including PIM1, PIM3, HIPK2, and DYRK1a.[3] Further screening is necessary to determine the selectivity profile of this compound.
-
Anticancer Activity: Benzimidazole derivatives can induce apoptosis and inhibit cancer cell proliferation through various mechanisms, which may be independent of or synergistic with CK2 inhibition.[4]
-
Antimicrobial Properties: The benzimidazole core is found in several antimicrobial agents. The presence of bromine atoms can enhance antibacterial and antifungal activity.[4]
Quantitative Data on Halogenated Benzimidazole Derivatives
| Compound | Target Kinase | Inhibition Constant (Ki/IC50) | Reference |
| 4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi) | CK2 | ~0.5 µM (IC50) | [1][2] |
| 4,5,6,7-Tetrabromo-1H-benzotriazole (TBBt) | CK2 | 0.3 µM (IC50) | [1] |
| 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) | CK2 | 40 nM (Ki) | [5] |
| DMAT | PIM1 | >10 µM (IC50) | [3] |
| DMAT | HIPK2 | ~1 µM (IC50) | [3] |
| DMAT | DYRK1a | ~0.5 µM (IC50) | [3] |
Experimental Protocols
The following protocols are provided as a guide for researchers to investigate the therapeutic potential of this compound. These are standard methodologies that may require optimization for specific experimental conditions.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay determines the ability of this compound to inhibit the activity of a purified kinase, such as CK2.
Materials:
-
Recombinant human Protein Kinase CK2 (α or holoenzyme)
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
100 µM ATP (unlabeled)
-
This compound stock solution in DMSO
-
Stop Solution (75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound in the Kinase Assay Buffer.
-
In a reaction tube, combine the kinase, peptide substrate, and the test compound at various concentrations. Include a vehicle control (DMSO).
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by adding the Stop Solution.
-
Spot a portion of the reaction mixture onto the P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with phosphoric acid to remove unincorporated ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Downstream CK2 Signaling
This technique is used to detect changes in the phosphorylation status of downstream targets of CK2 after treatment with this compound, providing evidence of target engagement in a cellular context.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture cells and treat with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a phosphorylated downstream target of CK2.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control like β-actin.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics. Based on extensive evidence from structurally related compounds, its primary therapeutic target is likely Protein Kinase CK2, a key player in cancer cell survival and proliferation. The provided experimental protocols offer a clear path for the validation of this target and the exploration of the compound's cellular effects. Further investigation into its kinase selectivity profile and potential antimicrobial activities is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers aiming to advance this compound through the drug discovery and development pipeline.
References
An In-depth Technical Guide to the Safety and Handling of 5,6-Dibromo-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 5,6-Dibromo-1H-benzo[d]imidazole, a halogenated aromatic heterocyclic compound with potential applications in organic synthesis and medicinal chemistry.[1][2] Due to its classification and potential reactivity, adherence to strict safety protocols is imperative when handling this compound.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₇H₄Br₂N₂.[2][3] Its structure consists of a fused benzene and imidazole ring system with bromine substituents at the 5 and 6 positions.[2]
| Property | Value | Source |
| Molecular Weight | 275.93 g/mol | [3] |
| IUPAC Name | 5,6-dibromo-1H-benzimidazole | [3] |
| CAS Number | 74545-26-9 | [3] |
| Synonyms | 5,6-DIBROMOBENZIMIDAZOLE, 5,6-dibromo-1H-benzimidazole | [3] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following tables summarize the GHS classification and associated precautionary statements.
GHS Hazard Classification
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 3 |
| Danger | H301: Toxic if swallowed[3] |
| Skin Corrosion/Irritation | 2 |
| Warning | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | 1 |
| Danger | H318: Causes serious eye damage[3] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 |
| Warning | H335: May cause respiratory irritation[3] |
Precautionary Statements
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
| Prevention | P264 | Wash skin thoroughly after handling. |
| Prevention | P270 | Do not eat, drink or smoke when using this product. |
| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5] |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Storage | P405 | Store locked up.[5] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[5] |
Handling and Storage
Handling:
-
Handle in a well-ventilated place, preferably under a chemical fume hood.[5][6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[6]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
-
Store in a corrosives area.[5]
Experimental Protocols
General Synthesis of this compound
This protocol is adapted from the synthesis of similar benzimidazole derivatives.[9][10]
Materials:
-
4,5-Dibromo-1,2-phenylenediamine
-
Formic acid
-
Sodium bicarbonate solution (saturated)
-
Ice-cold water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 4,5-Dibromo-1,2-phenylenediamine (1.0 eq.) in formic acid (10 volumes).
-
Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water.
-
Dry the product under vacuum to yield this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the functionalization of the C-H bond of the imidazole ring, a common reaction for benzimidazole derivatives.[11]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Potential Biological Activity and Signaling Pathways
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[2][12][13] The bromine substituents on this compound may enhance its chemical reactivity and potential biological activity.[2]
Derivatives of benzimidazoles have been shown to act as kinase inhibitors, which are crucial in cancer therapy.[14] While the specific signaling pathways affected by this compound are not yet elucidated, a generalized kinase signaling pathway, a common target for such compounds, is depicted below.
Caption: Generalized Kinase Signaling Pathway Potentially Targeted by Benzimidazole Derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of derivatives of this compound.
Caption: General Experimental Workflow for Derivatization of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. Buy this compound | 74545-26-9 [smolecule.com]
- 3. This compound | C7H4Br2N2 | CID 3522215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. achmem.com [achmem.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. echemi.com [echemi.com]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
- 9. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5,6-Dibromo-1H-benzo[d]imidazole from o-Phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5,6-Dibromo-1H-benzo[d]imidazole, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences with the readily available starting material, o-phenylenediamine, and proceeds through a three-step sequence involving protection, bromination, deprotection, and subsequent cyclization.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous therapeutic agents with a wide range of biological activities, including antiviral, anticancer, and antihypertensive properties. The introduction of halogen atoms, such as bromine, onto the benzimidazole scaffold can significantly modulate the compound's physicochemical properties and biological activity. This protocol details a reliable method for the preparation of this compound, a valuable building block for medicinal chemistry and drug discovery programs.
The synthetic strategy involves an initial protection of the amino groups of o-phenylenediamine by acetylation, followed by a regioselective dibromination of the activated aromatic ring. Subsequent hydrolysis of the protecting groups yields 4,5-dibromo-o-phenylenediamine. The final step is the cyclization of this intermediate with a one-carbon source to construct the imidazole ring, affording the target compound.
Experimental Protocols
Step 1: Synthesis of 1,2-Diacetamidobenzene (Protection of o-Phenylenediamine)
This initial step protects the reactive amino groups of o-phenylenediamine to ensure selective bromination in the subsequent step.
Materials:
-
o-Phenylenediamine
-
Acetic anhydride
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in glacial acetic acid (50 mL).
-
Slowly add acetic anhydride (22.5 mL, 0.24 mol) to the solution while stirring.
-
Heat the reaction mixture to reflux for 1 hour.
-
After reflux, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Pour the cold mixture into 200 mL of ice-cold deionized water with stirring.
-
Collect the white precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure 1,2-diacetamidobenzene.
-
Dry the product in a vacuum oven at 60°C.
Step 2: Synthesis of 4,5-Dibromo-1,2-diacetamidobenzene (Bromination)
This step introduces two bromine atoms onto the benzene ring at positions 4 and 5.
Materials:
-
1,2-Diacetamidobenzene
-
Glacial acetic acid
-
Bromine
-
Sodium thiosulfate solution (10% w/v)
-
Deionized water
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1,2-diacetamidobenzene (9.6 g, 0.05 mol) in glacial acetic acid (100 mL).
-
From the dropping funnel, add a solution of bromine (8.0 g, 0.1 mol) in glacial acetic acid (20 mL) dropwise to the stirred solution at room temperature over a period of 30 minutes.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into 400 mL of ice-cold deionized water.
-
Add 10% sodium thiosulfate solution dropwise until the orange color of excess bromine disappears.
-
Collect the resulting precipitate by vacuum filtration and wash it extensively with deionized water.
-
Dry the crude 4,5-dibromo-1,2-diacetamidobenzene in a vacuum oven at 80°C.
Step 3: Synthesis of 4,5-Dibromo-o-phenylenediamine (Deprotection)
The acetyl protecting groups are removed by acid hydrolysis to yield the dibrominated diamine intermediate.
Materials:
-
4,5-Dibromo-1,2-diacetamidobenzene
-
Concentrated hydrochloric acid
-
Ethanol
-
Sodium hydroxide solution (10 M)
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask, suspend 4,5-dibromo-1,2-diacetamidobenzene (10.0 g, 0.028 mol) in a mixture of ethanol (50 mL) and concentrated hydrochloric acid (50 mL).
-
Heat the mixture to reflux for 3 hours, during which the solid should dissolve.
-
After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of 10 M sodium hydroxide solution until the pH is approximately 8-9. The product will precipitate.
-
Collect the precipitate by vacuum filtration, wash it with cold deionized water until the washings are neutral.
-
Dry the product, 4,5-dibromo-o-phenylenediamine, under vacuum.
Step 4: Synthesis of this compound (Cyclization)
The final step involves the formation of the imidazole ring to yield the target compound.
Materials:
-
4,5-Dibromo-o-phenylenediamine
-
Formic acid (90%)
-
Sodium hydroxide solution (10%)
-
Deionized water
Procedure:
-
In a 100 mL round-bottom flask, place 4,5-dibromo-o-phenylenediamine (5.3 g, 0.02 mol) and 90% formic acid (10 mL).
-
Heat the mixture in a water bath at 100°C for 2 hours.
-
Cool the reaction mixture to room temperature and then slowly add 10% sodium hydroxide solution with stirring until the mixture is just alkaline to litmus paper.
-
Collect the crude this compound by vacuum filtration.
-
Wash the product with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the final product in a vacuum oven at 100°C.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Step | Reactant 1 | Molar Equiv. 1 | Reactant 2 | Molar Equiv. 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) |
| 1 | o-Phenylenediamine | 1.0 | Acetic anhydride | 2.4 | Glacial Acetic Acid | Reflux | 1 | 1,2-Diacetamidobenzene | ~90 | >98 |
| 2 | 1,2-Diacetamidobenzene | 1.0 | Bromine | 2.0 | Glacial Acetic Acid | Room Temp. | 4 | 4,5-Dibromo-1,2-diacetamidobenzene | ~85 | >95 |
| 3 | 4,5-Dibromo-1,2-diacetamidobenzene | 1.0 | HCl | Excess | Ethanol/Water | Reflux | 3 | 4,5-Dibromo-o-phenylenediamine | ~92 | >97 |
| 4 | 4,5-Dibromo-o-phenylenediamine | 1.0 | Formic Acid (90%) | Excess | None | 100 | 2 | This compound | ~88 | >99 |
Visualizations
The following diagrams illustrate the synthetic workflow and the chemical transformation.
Caption: Synthetic workflow for this compound.
Caption: Overall chemical transformation sequence.
Application Notes and Protocols for Suzuki Coupling Reactions of 5,6-Dibromo-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and biologically active compounds. The functionalization of the benzimidazole core, particularly at the 5- and 6-positions, is a key strategy in medicinal chemistry for modulating pharmacological activity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, offering a robust platform for the synthesis of 5,6-diaryl-1H-benzo[d]imidazoles from 5,6-Dibromo-1H-benzo[d]imidazole. These derivatives are valuable intermediates in the development of novel therapeutic agents.
This document provides detailed application notes and protocols for the Suzuki coupling reaction using this compound. The mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids make this an attractive method for drug discovery and lead optimization.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (this compound) and an organoboron compound, typically a boronic acid or its ester. The reaction proceeds via a catalytic cycle involving three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. For nitrogen-rich heterocycles like benzimidazoles, which can coordinate to the palladium catalyst and inhibit the reaction, careful selection of reaction conditions is crucial.
Data Presentation: Representative Reaction Conditions for Suzuki Coupling of Brominated Benzimidazoles
The following table summarizes typical reaction conditions for the Suzuki coupling of brominated benzimidazole derivatives with various arylboronic acids. While specific data for this compound is not extensively published, the presented data is based on analogous reactions with similar substrates and serves as a strong starting point for optimization.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | 5-Bromo-1-benzyl-2-(2-nitrophenyl)-1H-benzo[d]imidazole | 3,4,5-Trimethoxyphenylboronic acid | Pd(OAc)₂ (10) | PPh₃ (25) | K₂CO₃ | THF/H₂O (4:1) | 70 | 16 | up to 81[1] |
| 2 | 5-Bromo-1-(tert-butoxycarbonyl)-2-(2-nitrophenyl)-1H-benzo[d]imidazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (10) | PPh₃ (25) | K₂CO₃ | THF/H₂O (4:1) | 70 | 16 | up to 75[1] |
| 3 | 2-Bromo-6-methyl-1H-benzo[d]imidazole | Phenylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | >90 (estimated)[2] |
| 4 | 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 95[3] |
| 5 | 6-Chloroindole | Phenylboronic acid | P1 Precatalyst (1-1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 12 | 97[3] |
*Yields are reported for mono-arylation and may vary for the double Suzuki coupling of this compound. Optimization is recommended.
Experimental Protocols
The following protocols provide a general framework for performing Suzuki coupling reactions with this compound. Both conventional heating and microwave-assisted methods are described.
Protocol 1: General Procedure for Double Suzuki Coupling (Conventional Heating)
This procedure is adapted from methodologies used for similar brominated heterocycles.[1][2]
Materials:
-
This compound
-
Arylboronic acid (2.2 - 3.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos, XPhos) (10-25 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3-4 equivalents)
-
Anhydrous 1,4-Dioxane or Tetrahydrofuran (THF)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (2.2-3.0 eq.), and the base (e.g., K₂CO₃, 3-4 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (repeat this cycle three times).
-
Solvent Addition: Add the anhydrous solvent (e.g., a 4:1 mixture of Dioxane/Water or THF/Water) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., PPh₃).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5,6-diaryl-1H-benzo[d]imidazole.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is adapted from a general procedure for microwave-assisted Suzuki reactions of nitrobenzimidazoles.[4]
Materials:
-
This compound
-
Arylboronic acid (2.4 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
N-Heterocyclic Carbene (NHC) precursor (optional, 2 mol%)
-
Potassium carbonate (K₂CO₃) (4 equivalents)
-
Dimethylformamide (DMF)
-
Water
-
Microwave reactor vials
Procedure:
-
Reaction Mixture Preparation: In a microwave reaction vial, add this compound (1.0 mmol), the arylboronic acid (2.4 mmol), Pd(OAc)₂ (0.02 mmol), and K₂CO₃ (4.0 mmol).
-
Solvent Addition: Add a 1:1 mixture of DMF and water (e.g., 3 mL each).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 145 °C for 5-15 minutes with stirring.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Extract the mixture with ethyl acetate/n-hexane (1:5).
-
Purification: Filter the extract through a short pad of silica gel and concentrate the solvent. Further purification can be achieved by column chromatography if necessary.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
This diagram outlines the general workflow for the synthesis of 5,6-diaryl-1H-benzo[d]imidazoles via the Suzuki-Miyaura coupling reaction.
References
- 1. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
Applications of 5,6-Dibromo-1H-benzo[d]imidazole in Medicinal Chemistry: A Detailed Guide for Researchers
Introduction:
The 5,6-dibromo-1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. The presence of bromine atoms at the 5 and 6 positions not only enhances the lipophilicity and metabolic stability of the resulting molecules but also provides convenient synthetic handles for further chemical modifications. This application note provides a comprehensive overview of the therapeutic potential of this compound derivatives, with a primary focus on their applications as anticancer and antimicrobial agents. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development in this area.
I. Anticancer Applications
Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting potent activity against a variety of cancer cell lines. Their primary mechanism of action often involves the inhibition of key protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.
A. Inhibition of Protein Kinases
Several studies have demonstrated that halogenated benzimidazole derivatives are potent inhibitors of various protein kinases, including Casein Kinase 2 (CK2), Pim-1 kinase, Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and BRAF.[1][2][3][4]
Table 1: Inhibitory Activity of Halogenated Benzimidazole Derivatives against Protein Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 10h | BRAFWT | 1.72 | [3] |
| 10h | BRAFV600E | 2.76 | [3] |
| 4c | EGFR | 0.55 ± 0.10 | [2] |
| 4c | BRAFV600E | 1.70 ± 0.20 | [2] |
| 4e | EGFR | - | [2] |
| 4e | BRAFV600E | - | [2] |
| 6h | EGFR | - | [5] |
| 6h | HER2 | - | [5] |
| 6h | CDK2 | - | [5] |
| 6h | AURKC | - | [5] |
| 6i | EGFR | - | [5] |
| 6i | HER2 | - | [5] |
| 6i | CDK2 | - | [5] |
| 6i | mTOR | - | [5] |
Note: "-" indicates that the specific IC50 value was not provided in the abstract, but the compound was reported as a potent inhibitor.
B. Cytotoxic Activity against Cancer Cell Lines
The kinase inhibitory activity of these compounds translates into significant cytotoxicity against a broad spectrum of cancer cell lines.
Table 2: Cytotoxic Activity (IC50/GI50 in µM) of Halogenated Benzimidazole Derivatives
| Compound ID | Cell Line | IC50/GI50 (µM) | Reference |
| 3aA | MCF-7 (Breast) | 5.30 | [1] |
| 3aA | CCRF-CEM (Leukemia) | 6.80 | [1] |
| 4g | K562 (Leukemia) | 6.03 ± 0.49 | [6] |
| 4j | K562 (Leukemia) | 5.66 ± 2.06 | [6] |
| 6c | HCT-116 (Colon) | 7.82 - 10.21 | [5] |
| 6i | HepG2 (Liver) | 7.82 - 10.21 | [5] |
| 11a | Various | 0.16 - 3.6 | [7] |
| 12a | Various | 0.16 - 3.6 | [7] |
| 12b | Various | 0.16 - 3.6 | [7] |
C. Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Halogenated benzimidazole derivatives exert their anticancer effects through the induction of programmed cell death (apoptosis) and by arresting the cell cycle.[1][2][4]
-
Apoptosis Induction: These compounds have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. They lead to the upregulation of pro-apoptotic proteins like Bax and the cleavage of caspases (caspase-3, -7, -8, and -9) and PARP, while downregulating the anti-apoptotic protein Bcl-2.[2][8]
-
Cell Cycle Arrest: Treatment with these derivatives can cause cell cycle arrest at the G1 or G2/M phase, thereby inhibiting cell proliferation.[4][7]
D. Signaling Pathways
The anticancer activity of these compounds is mediated by their ability to modulate key signaling pathways involved in cancer progression.
Caption: Inhibition of EGFR/HER2 signaling pathway.
Caption: Induction of apoptosis by benzimidazole derivatives.
II. Antimicrobial Applications
Derivatives of this compound have also demonstrated significant potential as antimicrobial agents, particularly against Gram-positive and Gram-negative bacteria.
A. Antibacterial Activity
The introduction of various substituents onto the benzimidazole core has led to the development of compounds with potent antibacterial activity.
Table 3: Minimum Inhibitory Concentration (MIC) of Benzimidazole Derivatives against Bacteria
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 63a | MRSA | 16 | [9] |
| 63a | E. faecalis | 32 | [9] |
| 63a | E. coli | - | [9] |
| 63a | K. pneumoniae | - | [9] |
| 63c | Gram-positive strains | 8 | [9] |
| 6c | E. coli JW55031 (TolC mutant) | 2 | [10] |
| 6c (with colistin) | E. coli (wild-type) | 8-16 | [10] |
| 6c (with colistin) | K. pneumoniae | 8-16 | [10] |
| 6c (with colistin) | A. baumannii | 8-16 | [10] |
| 6c (with colistin) | P. aeruginosa | 8-16 | [10] |
Note: "-" indicates that the compound showed excellent activity, but the specific MIC value was not provided in the abstract.
III. Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of this compound derivatives.
Caption: General workflow for synthesis and evaluation.
A. Synthesis
Protocol 1: General Procedure for N-alkylation of 4,5,6,7-tetrabromo-1H-benzimidazole [1]
-
Dissolution: Dissolve 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) or its 2-methyl derivative (2-Me-TBBi) in a suitable solvent such as acetone or DMF.
-
Base Addition: Add a base, for instance, potassium carbonate (K2CO3), to the solution and stir for 30 minutes at room temperature.
-
Alkylation: Add the desired phenacyl halide (e.g., phenacyl bromide) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to reflux for a specified time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water.
-
Isolation: Collect the precipitated product by filtration, wash with water, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
B. Biological Assays
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzimidazole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Protocol 3: Kinase Inhibition Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
IC50 Calculation: Determine the IC50 values from the inhibition curves.
Protocol 4: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with the test compounds for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 5: Minimum Inhibitory Concentration (MIC) Determination
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Reading: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents, with well-defined mechanisms of action. The protocols and data presented in this application note are intended to provide a solid foundation for researchers and drug development professionals to further explore the medicinal chemistry of this promising class of compounds. Future efforts in this area should focus on optimizing the structure-activity relationships, improving the pharmacokinetic properties, and conducting in vivo efficacy studies to translate these promising preclinical findings into clinical applications.
References
- 1. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
5,6-Dibromo-1H-benzo[d]imidazole: A Versatile Scaffold for Kinase Inhibitor Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous kinase inhibitors.[1] Its unique structure facilitates critical interactions within the ATP-binding pocket of various kinases.[1] The strategic placement of halogen atoms, particularly bromine, on the benzimidazole ring can significantly enhance binding affinity, selectivity, and overall potency of kinase inhibitors.[2][3] This document provides detailed application notes and experimental protocols for utilizing 5,6-Dibromo-1H-benzo[d]imidazole as a key building block in the synthesis of novel kinase inhibitors targeting critical signaling pathways in oncology and other diseases.
Key Applications in Kinase Inhibition
Derivatives of halogenated benzimidazoles have demonstrated potent inhibitory activity against a range of protein kinases implicated in cancer cell proliferation, survival, and angiogenesis. The 5,6-dibromo substitution pattern on the benzimidazole core offers a strategic advantage for developing inhibitors against key kinase targets.
Targeted Kinase Families:
-
RAF Kinases (BRAF, CRAF): The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that, when dysregulated, drives a significant portion of human cancers.[4] Specifically, mutations in BRAF, such as the V600E mutation, lead to constitutive kinase activity and are found in a high percentage of melanomas and other cancers.[4][5] 5,6-Dihalogenated benzimidazole derivatives have shown potent inhibitory activity against both wild-type and V600E mutant BRAF.[4]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a prime target for anti-cancer therapies.[6][7] Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with essential nutrients. The benzimidazole scaffold has been successfully employed in the development of potent VEGFR-2 inhibitors.[8]
-
Casein Kinase 2 (CK2): This pleiotropic serine/threonine kinase is involved in a vast array of cellular processes, including cell growth, proliferation, and apoptosis suppression.[9][10] Elevated CK2 activity is a common feature in many cancers, making it an attractive target for therapeutic intervention.[11] Tetrabrominated benzimidazoles are among the most potent and selective inhibitors of CK2.[9][11][12][13]
Data Presentation: Kinase Inhibitory Activity
While specific IC50 values for inhibitors directly derived from this compound are not extensively published, the inhibitory activities of structurally related 5,6-dichloro and tetrabromo-benzimidazole derivatives provide a strong rationale for its use. The following tables summarize the reported activities of these closely related analogs.
Table 1: Inhibitory Activity of a 5,6-Dichlorobenzimidazole Derivative against BRAF and VEGFR-2 Kinases
| Compound ID | Target Kinase | IC50 (µM) |
| 10h | BRAF WT | 1.72 |
| BRAF V600E | 2.76 | |
| VEGFR-2 | 1.52 | |
| Data sourced from a study on 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles. |
Table 2: Inhibitory Activity of Tetrabromobenzimidazole Derivatives against CK2
| Compound | Target Kinase | Kᵢ (nM) | Cellular Effect (DC₅₀ in Jurkat cells) |
| DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | CK2 | 40 | 2.7 µM (apoptosis induction) |
| Data sourced from studies on tetrabrominated benzimidazole inhibitors of protein kinase CK2.[9][12] |
Signaling Pathway Diagrams
The following diagrams, generated using DOT language, illustrate the key signaling pathways targeted by inhibitors derived from the this compound scaffold.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by BRAF inhibitors.
Caption: The VEGFR-2 signaling pathway and its inhibition.
Experimental Protocols
The following protocols provide methodologies for the synthesis of the this compound core and its subsequent derivatization, as well as a general procedure for assessing kinase inhibitory activity.
Protocol 1: Synthesis of 5,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one
This protocol describes the synthesis of a key intermediate from 4,5-dibromobenzene-1,2-diamine.
Materials:
-
4,5-Dibromobenzene-1,2-diamine
-
Thionyl chloride (SOCl₂)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4,5-dibromobenzene-1,2-diamine (5 mmol) in anhydrous DCM (15 mL) in a round-bottom flask.
-
Add triethylamine (3 mL) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of thionyl chloride (15 mmol, 1.1 mL) in anhydrous DCM (3 mL) dropwise to the cooled reaction mixture.
-
Allow the reaction mixture to warm to room temperature and then heat at 40°C overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using DCM as the eluent to obtain 5,6-dibromo-1H-benzo[d]imidazol-2(3H)-one.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for derivatizing a bromo-substituted benzimidazole, such as those derived from the 5,6-dibromo scaffold, with various aryl or heteroaryl boronic acids.[14]
Materials:
-
Bromo-substituted benzimidazole derivative (1.0 mmol)
-
Aryl or heteroaryl boronic acid (1.2-2.0 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (0.05 mmol)
-
Ligand (e.g., SPhos), if required
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 mmol)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Workflow Diagram:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Procedure:
-
To a dry round-bottom flask, add the bromo-substituted benzimidazole (1.0 mmol), the aryl/heteroaryl boronic acid (1.2-2.0 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst (and ligand, if necessary) to the flask.
-
Add the degassed solvent system (e.g., 10 mL of 4:1 dioxane/water).[14]
-
Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by TLC.[14]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired coupled product.
Protocol 3: General In Vitro Kinase Inhibition Assay (Luminescent Format)
This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase, such as EGFR, using an ADP-Glo™ Kinase Assay.[14]
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Synthesized benzimidazole compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the synthesized compounds in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Add 2 µL of a solution containing the kinase and the peptide substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
These protocols and application notes provide a comprehensive framework for utilizing this compound as a versatile building block for the discovery and development of novel kinase inhibitors. The strategic use of this scaffold, informed by the provided data on related compounds, offers a promising avenue for generating potent and selective drug candidates.
References
- 1. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of a new series of benzimidazole derivatives as antimicrobial, antiquorum-sensing and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on [5,6]-Fused Bicyclic Scaffolds Derivatives as Potent Dual B-RafV600E/KDR Inhibitors Using Docking and 3D-QSAR Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: N-Alkylation of 5,6-Dibromo-1H-benzo[d]imidazole
Abstract
This application note provides a detailed protocol for the N-alkylation of 5,6-Dibromo-1H-benzo[d]imidazole, a key intermediate in the synthesis of various biologically active compounds. The described method utilizes an alkyl halide as the alkylating agent in the presence of a base, a common and effective strategy for the N-alkylation of benzimidazoles. This protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development.
Introduction
Benzimidazole and its derivatives are crucial scaffolds in pharmaceutical chemistry, exhibiting a wide range of biological activities.[1][2] The N-alkylation of the benzimidazole core is a fundamental transformation that allows for the introduction of various substituents, enabling the modulation of a compound's physicochemical properties and biological activity. This compound is a valuable starting material, and its selective N-alkylation is a key step in the synthesis of more complex molecules. This protocol outlines a general and adaptable method for this transformation.
Reaction Principle
The N-alkylation of this compound proceeds via the deprotonation of the imidazole nitrogen by a base, forming a nucleophilic benzimidazolide anion. This anion then undergoes a nucleophilic substitution reaction with an alkyl halide to yield the N-alkylated product. The choice of base, solvent, and reaction temperature can influence the reaction rate and yield. For unsymmetrical benzimidazoles, the reaction can potentially yield two regioisomers (N1 and N3 alkylation). However, for the symmetrical this compound, only one N-alkylated product is expected.
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in DMF or acetonitrile, add the base (e.g., potassium carbonate, 1.5-2.0 eq).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes. Then, add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature between 60-80°C. The reaction progress should be monitored by TLC. Reaction times can vary from 3 to 8 hours.[3]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If using an inorganic base, filter the mixture to remove the solid. The solvent is then removed under reduced pressure.
-
Extraction: The residue is taken up in ethyl acetate and washed with water and then with brine. The organic layer is dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the pure N-alkylated this compound.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the N-alkylation of benzimidazole derivatives based on literature precedents.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5(6)-Nitrobenzimidazole | Methyl iodide | K₂CO₃ | DMF | RT | 17 | 40-44 | [4] |
| 2-Methyl-5-nitro-1H-imidazole | Various | K₂CO₃ | Acetonitrile | 60 | 1-3 | 66-96 | |
| Benzimidazole | Alkyl halide | NaOH | Alkyl halide | 35-100 | 3-8 | High | [3] |
| 5-Nitrobenzimidazol-2-one | Various | K₂CO₃ | DMF | RT | 6 | - | [1] |
Experimental Workflow
Caption: Experimental workflow for the N-alkylation of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkyl halides are often toxic and volatile; handle with care.
-
DMF is a skin irritant and should be handled with caution.
Conclusion
The protocol described provides a reliable method for the N-alkylation of this compound. The reaction conditions can be optimized by varying the base, solvent, and temperature to achieve the desired outcome. This procedure is a valuable tool for medicinal chemists and researchers in the synthesis of novel benzimidazole-based compounds for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole - Wikipedia [en.wikipedia.org]
- 3. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5,6-Dibromo-1H-benzo[d]imidazole in the Synthesis of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5,6-dibromo-1H-benzo[d]imidazole as a scaffold in the synthesis of novel antimicrobial agents. The benzimidazole core is a well-established pharmacophore in medicinal chemistry, and the introduction of bromine substituents at the 5 and 6 positions offers a unique starting point for the development of potent antibacterial and antifungal compounds.[1] The presence of halogens, such as bromine, can significantly influence the biological activity of benzimidazole derivatives.[1]
Introduction
The benzimidazole scaffold is a heterocyclic aromatic organic compound consisting of a fusion of benzene and imidazole rings.[1] Derivatives of this core structure have demonstrated a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anthelmintic properties. The strategic placement of bromine atoms on the benzene ring of the benzimidazole scaffold can enhance its chemical reactivity and potential biological efficacy, making this compound a valuable building block in drug discovery.[1] Research has shown that 2,5,6-trisubstituted benzimidazoles can exhibit antitubercular activity by targeting the FtsZ protein, which is crucial for bacterial cell division.[2]
Synthesis of Antimicrobial Agents
The primary synthetic route to novel antimicrobial agents from this compound involves substitution at the 1 and/or 2 positions of the benzimidazole ring. A common and effective method is the condensation reaction of a substituted o-phenylenediamine with an aldehyde or carboxylic acid.
A notable example is the synthesis of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, which have shown significant activity against various bacterial and fungal strains.[2] While the specific use of 4,5-dibromo-1,2-diaminobenzene is not explicitly detailed in the available literature for this exact synthesis, the methodology can be adapted. For instance, the synthesis of a closely related compound, 5,7-dibromo-2-(1H-indol-3-yl)-1H-benzo[d]imidazole, has been reported and serves as an excellent model.[2]
General Synthetic Workflow
The synthesis of 2-substituted benzimidazole derivatives generally follows a condensation reaction. The workflow can be visualized as follows:
Caption: General workflow for the synthesis of 2-substituted 5,6-dibromobenzimidazoles.
Experimental Protocols
Protocol 1: Synthesis of 5,7-Dibromo-2-(1H-indol-3-yl)-1H-benzo[d]imidazole (Analogous to 5,6-dibromo derivatives)
This protocol is adapted from the synthesis of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives.[2]
Materials:
-
4,6-Dibromo-1,2-phenylenediamine (or 4,5-dibromo-1,2-phenylenediamine)
-
Indole-3-carboxaldehyde
-
Ethanol
-
Water
-
Sodium metabisulfite (Na2S2O5)
Procedure:
-
A mixture of the substituted o-phenylenediamine (1.0 mmol), indole-3-carboxaldehyde (1.0 mmol), and sodium metabisulfite (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL) is prepared.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitate is filtered, washed with water, and dried to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., DMAC/H2O) to afford the pure 5,7-dibromo-2-(1H-indol-3-yl)-1H-benzo[d]imidazole.[2]
Antimicrobial Activity Data
The antimicrobial efficacy of synthesized benzimidazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize the antimicrobial activity of a representative dibromo-benzimidazole derivative and other halo-substituted benzimidazoles for comparison.
Table 1: Antimicrobial Activity of 5,7-Dibromo-2-(1H-indol-3-yl)-1H-benzo[d]imidazole (Compound 3ad) [2]
| Microbial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | 3.9 |
| Staphylococcus aureus ATCC 43300 (MRSA) | 7.8 |
| Mycobacterium smegmatis (mc(2)155/ATCC 700084) | >125 |
| Candida albicans ATCC 10231 | 3.9 |
Table 2: Antimicrobial Activity of Other 5-Halo-Substituted Benzimidazole Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 5-Chlorobenzimidazole derivative | S. aureus (MRSA) | Comparable to Ciprofloxacin | [3] |
| 5-Bromobenzimidazole derivative | S. aureus (MRSA) | Comparable to Ciprofloxacin | [3] |
Signaling Pathways and Mechanism of Action
The precise mechanism of action for many benzimidazole derivatives is still under investigation; however, several key cellular targets have been identified.
Inhibition of Bacterial Cell Division
One of the proposed mechanisms of action for substituted benzimidazoles is the inhibition of the filamenting temperature-sensitive protein Z (FtsZ). FtsZ is a crucial protein in bacterial cell division, and its inhibition leads to the disruption of cytokinesis and ultimately bacterial cell death.[2]
Caption: Proposed mechanism of action via inhibition of the FtsZ protein.
Conclusion
This compound is a promising scaffold for the synthesis of novel antimicrobial agents. The presence of two bromine atoms provides opportunities for further chemical modifications to optimize the antimicrobial spectrum and potency. The synthetic protocols are generally straightforward, and the resulting compounds have demonstrated significant activity against a range of pathogenic microorganisms, including drug-resistant strains. Further research into the structure-activity relationships and mechanisms of action of 5,6-dibromobenzimidazole derivatives is warranted to fully exploit their therapeutic potential.
References
- 1. Buy this compound | 74545-26-9 [smolecule.com]
- 2. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
experimental procedure for the synthesis of 5,6-Dibromo-1H-benzo[d]imidazole derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs due to its ability to mimic nucleotides and interact with various biological targets.[1][2] The 5,6-Dibromo-1H-benzo[d]imidazole core, in particular, serves as a versatile building block for the synthesis of complex molecules.[3] The two bromine atoms at the 5 and 6 positions not only influence the electronic properties of the molecule but also provide reactive handles for further functionalization through reactions such as nucleophilic substitution and palladium-catalyzed cross-coupling.[3][4] This application note provides detailed experimental procedures for the synthesis of the this compound scaffold and its subsequent derivatization.
Synthesis of the Core Scaffold: this compound
The primary method for synthesizing the this compound core is through the direct bromination of a pre-formed benzimidazole nucleoside, followed by removal of the sugar moiety, or more directly, by bromination of 1H-benzimidazole itself.[3][5]
Experimental Protocol 1: Direct Bromination of 1H-Benzimidazole
This protocol describes the electrophilic bromination of the benzimidazole ring to yield the 5,6-dibromo derivative.
Materials:
-
1H-Benzimidazole
-
Bromine water (Saturated solution of Br₂ in water) or Liquid Bromine
-
Aqueous Ethanol or Acetic Acid
-
Saturated sodium thiosulfate solution
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve 1H-benzimidazole (1.0 eq.) in a suitable solvent such as aqueous ethanol or acetic acid in a round-bottom flask.
-
Cool the mixture to 0-5 °C using an ice bath while stirring.
-
Slowly add bromine water or a solution of liquid bromine (at least 2.2 eq.) in the same solvent dropwise to the reaction mixture over 1 hour.[5][6] Ensure the temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 4-6 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any excess unreacted bromine.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like aqueous ethanol.
Synthesis of 2-Substituted this compound Derivatives
A common and efficient method for preparing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde.[2][7] This approach can be adapted using 4,5-dibromo-1,2-phenylenediamine as the starting material.
Experimental Protocol 2: Condensation with Aldehydes
This protocol details the synthesis of 2-substituted derivatives by reacting 4,5-dibromo-1,2-phenylenediamine with various aromatic aldehydes.
Materials:
-
4,5-Dibromo-1,2-phenylenediamine
-
Substituted Benzaldehyde (1.0 eq.)
-
Sodium metabisulfite (Na₂S₂O₅) as an oxidizing agent (0.5 - 2.0 eq.).[1][8]
-
Ethanol/Water mixture (e.g., 9:1 v/v).[1]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend 4,5-dibromo-1,2-phenylenediamine (1.0 eq.), the desired substituted benzaldehyde (1.0 eq.), and sodium metabisulfite (0.5 eq.) in an ethanol:water (9:1 v/v) solvent mixture.[1][8]
-
Stir the mixture at room temperature or heat to reflux (approximately 70-80 °C) for 2-24 hours, depending on the reactivity of the aldehyde.[7][8]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product. If not, concentrate the mixture in a vacuum.[1]
-
Wash the obtained solid residue with water and then with n-hexane to remove impurities.[1]
-
Dry the purified product at 80 °C under reduced pressure.
Synthesis of N-1 and C-5/C-6 Substituted Derivatives via Cross-Coupling
The bromine atoms on the benzimidazole ring are ideal for functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[4] This allows for the introduction of aryl or heteroaryl groups at the C-5 and/or C-6 positions.
Experimental Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of an N-protected 5-bromo-benzimidazole derivative with an arylboronic acid. A similar procedure can be applied to 5,6-dibromo derivatives.
Materials:
-
N-protected this compound derivative (e.g., 1-benzyl-5,6-dibromo-2-nitrophenyl-benzimidazole) (1.0 eq.)
-
Arylboronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid) (2.1 eq.).[4]
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 eq.).[4]
-
Triphenylphosphine (PPh₃) (0.25 eq.).[4]
-
Potassium carbonate (K₂CO₃) (2.25 eq.).[4]
-
Tetrahydrofuran (THF) / Water mixture (4:1).[4]
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, dissolve the N-protected bromo-benzimidazole (1.0 eq.) and the arylboronic acid (2.1 eq.) in a THF/H₂O (4:1) mixture.[4]
-
Purge the solution with an inert gas (Argon) for 15-20 minutes.
-
Under the inert atmosphere, add Pd(OAc)₂ (0.1 eq.), PPh₃ (0.25 eq.), and K₂CO₃ (2.25 eq.).[4]
-
Seal the Schlenk tube and heat the reaction mixture to 70 °C for 16 hours.[4]
-
After cooling to room temperature, add ethyl acetate to the reaction mixture and filter any insoluble solids.
-
Transfer the filtrate to a separatory funnel and wash the organic phase sequentially with a 1 M NaOH solution and water.[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative data for synthesized benzimidazole derivatives found in the literature.
Table 1: Physicochemical Data of Benzimidazole Derivatives
| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 5-Bromo-1H-benzo[d]imidazole | C₇H₅BrN₂ | 100% | - | [9] |
| 2-Bromo-5,6-dichloro-1-β-D-ribopyranosyl-1H-benzimidazole | C₁₂H₁₁BrCl₂N₂O₄ | 75% | 175 (decomposes) | [10] |
| 6-Chloro-1,2-diphenyl-1H-benzo[d]imidazole | C₁₉H₁₃ClN₂ | 49% | 128-130 | [11] |
| 2-(4-Chlorophenyl)-1H-benzo[d]imidazole | C₁₃H₉ClN₂ | 61% | 296-298 | [7] |
| 2-p-Tolyl-1H-benzo[d]imidazole | C₁₄H₁₂N₂ | - | 274-276 |[12] |
Table 2: ¹H NMR Spectroscopic Data for Selected Benzimidazoles
| Compound Name | Solvent | Chemical Shifts (δ ppm) | Reference |
|---|---|---|---|
| 5-Bromo-1H-benzo[d]imidazole | DMSO-d₆ | 12.61 (d, 1H), 8.26 (s, 1H), 7.79 (d, 1H), 7.55 (dd, 1H), 7.33 (t, 1H) | [9] |
| 2-Bromo-5,6-dichloro-1-β-D-ribopyranosyl-1H-benzimidazole | DMSO-d₆ | 7.96 (s, 1H), 7.07 (s, 1H), 5.64-5.62 (d, 1H), 5.19-5.17 (d, 1H), 5.13-5.12 (d, 1H), 4.86-4.84 (d, 1H), 4.12-4.06 (m, 1H), 3.98-3.92 (m, 2H), 3.68-3.63 (m, 2H) | [10] |
| 2-(4-Chlorophenyl)-1H-benzo[d]imidazole | DMSO-d₆ | 12.98 (s, 1H, NH), 8.19 (d, 2H), 7.63-7.69 (m, 3H), 7.54 (d, 1H), 7.22 (t, 2H) |[12] |
Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Key derivatization strategies for the 5,6-dibromo-1H-benzimidazole scaffold.
References
- 1. ias.ac.in [ias.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 74545-26-9 [smolecule.com]
- 4. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 10. WO2001077083A1 - Process for preparing substituted benzimidazole compounds - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. asianpubs.org [asianpubs.org]
Application Notes and Protocols: 5,6-Dibromo-1H-benzo[d]imidazole as a Precursor for a Selective Fluorescent Probe for Zinc (II) Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in the development of fluorescent probes. Their inherent photophysical properties, coupled with their synthetic versatility, allow for the creation of tailored sensors for a wide range of analytes and biological applications, including bioimaging and ion detection. The 5,6-Dibromo-1H-benzo[d]imidazole scaffold serves as a valuable starting material due to the presence of two bromine atoms, which act as reactive handles for the introduction of various functional moieties through cross-coupling reactions. This allows for the modular synthesis of sophisticated fluorescent probes with tunable properties.
This document provides detailed application notes and protocols for the proposed synthesis and utilization of a novel fluorescent probe, BDBI-Py , derived from this compound. BDBI-Py is designed for the selective "turn-on" fluorescent detection of Zinc (II) ions (Zn²⁺), a crucial metal ion involved in numerous biological processes. The proposed probe incorporates a pyrene moiety as the fluorophore and a dipicolylamine (DPA) unit as the Zn²⁺ recognition site.
Proposed Probe: BDBI-Py
BDBI-Py (5-(Dipicolylamino)-6-(pyren-1-yl)-1H-benzo[d]imidazole) is a hypothetical fluorescent probe designed for the selective detection of Zn²⁺. The design rationale is based on the following principles:
-
Benzimidazole Core: Provides a rigid and synthetically accessible platform.
-
Pyrene Moiety: A well-known fluorophore with a high quantum yield and sensitivity to its local environment.
-
Dipicolylamine (DPA) Moiety: A common and effective chelator for Zn²⁺.
The proposed sensing mechanism is based on Photoinduced Electron Transfer (PeT). In the absence of Zn²⁺, the lone pair of electrons on the nitrogen atom of the DPA moiety can quench the fluorescence of the pyrene fluorophore through PeT. Upon binding of Zn²⁺, the lone pair of electrons are engaged in coordination, inhibiting the PeT process and leading to a significant enhancement in fluorescence intensity (a "turn-on" response).
Data Presentation
The following table summarizes the expected photophysical and sensing properties of the BDBI-Py probe based on literature values for similar benzimidazole-based fluorescent sensors.
| Property | Expected Value |
| Absorption Maximum (λabs) | ~345 nm |
| Emission Maximum (λem) | ~380 nm (free probe), ~450 nm (with Zn²⁺) |
| Quantum Yield (Φ) | < 0.05 (free probe), > 0.5 (with Zn²⁺) |
| Target Analyte | Zinc (II) ion (Zn²⁺) |
| Response Type | Ratiometric and "Turn-on" Fluorescence |
| Limit of Detection (LOD) | 10-50 nM |
| Binding Constant (Ka) | ~10⁵ M⁻¹ |
| Solvent System | Acetonitrile/Water or DMSO/Water mixtures |
Experimental Protocols
Synthesis of BDBI-Py Probe
This protocol describes a potential multi-step synthesis of the BDBI-Py probe starting from this compound.
a) Step 1: Monosubstitution with Pyrene-1-boronic acid (Suzuki Coupling)
-
To a round-bottom flask, add this compound (1.0 eq), pyrene-1-boronic acid (1.1 eq), and potassium carbonate (3.0 eq).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture, extract with an organic solvent (e.g., ethyl acetate), and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-Bromo-6-(pyren-1-yl)-1H-benzo[d]imidazole.
b) Step 2: Introduction of the DPA moiety (Buchwald-Hartwig Amination)
-
To a reaction vessel, add the product from Step 1 (1.0 eq), dipicolylamine (1.2 eq), and a strong base such as sodium tert-butoxide (2.0 eq).
-
Add a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a ligand (e.g., Xantphos, 0.04 eq).
-
Add anhydrous toluene as the solvent.
-
Degas the mixture and heat to 100-110 °C under an inert atmosphere for 18-24 hours.
-
After cooling, dilute the mixture with an organic solvent and wash with water.
-
Dry, concentrate, and purify the product by column chromatography to yield the final probe, BDBI-Py.
c) Characterization
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol for Fluorescence Detection of Zn²⁺
a) Materials and Instruments
-
Stock solution of BDBI-Py (1 mM in DMSO).
-
Stock solutions of various metal perchlorates (e.g., Zn²⁺, Cu²⁺, Fe²⁺, Ni²⁺, Co²⁺, Cd²⁺, Mg²⁺, Ca²⁺) (10 mM in deionized water).
-
HEPES buffer (10 mM, pH 7.4).
-
Fluorescence spectrophotometer.
-
Quartz cuvettes.
b) General Procedure
-
Prepare a working solution of BDBI-Py (e.g., 10 µM) in a suitable solvent system (e.g., 9:1 DMSO/HEPES buffer).
-
Transfer 2 mL of the BDBI-Py working solution into a quartz cuvette.
-
Record the initial fluorescence spectrum (e.g., excitation at 345 nm, emission scan from 360 nm to 600 nm).
-
Add incremental amounts of the Zn²⁺ stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence spectrum.
-
Observe the changes in fluorescence intensity.
Protocol for Selectivity Study
-
Prepare a series of test solutions, each containing the BDBI-Py probe (10 µM) in the chosen buffer system.
-
To each solution, add a specific metal ion from the stock solutions to a final concentration of 10 equivalents (e.g., 100 µM).
-
Incubate the solutions for 5 minutes.
-
Measure the fluorescence intensity of each solution at the emission maximum observed for Zn²⁺ binding.
-
Compare the fluorescence response induced by Zn²⁺ with that of other metal ions.
Protocol for Determining the Limit of Detection (LOD)
-
Perform a fluorescence titration by adding very low concentrations of Zn²⁺ to the BDBI-Py solution.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺.
-
The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank (BDBI-Py solution without Zn²⁺) and k is the slope of the linear portion of the titration curve at low concentrations.
Visualizations
Caption: Synthetic workflow for the proposed BDBI-Py fluorescent probe.
Caption: Proposed sensing mechanism of the BDBI-Py probe for Zn²⁺ detection.
Application Notes and Protocols: 5,6-Dibromo-1H-benzo[d]imidazole in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 5,6-Dibromo-1H-benzo[d]imidazole as a crucial building block in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). While not typically used directly in the emissive layer of an OLED, its dibromo functionality serves as a versatile synthetic handle for the creation of complex, high-performance organic semiconductors. This document outlines the synthetic pathways, provides examples of derivative performance, and details the experimental protocols for device fabrication.
Introduction to Benzimidazoles in OLEDs
The benzimidazole core is a prominent heterocyclic moiety in the design of materials for OLEDs due to its inherent electron-deficient nature, which facilitates electron transport.[1] This property is critical for achieving charge balance within the emissive layer of an OLED, leading to higher efficiency and longer device lifetime. By functionalizing the benzimidazole scaffold, researchers can fine-tune the electronic and photophysical properties of the resulting molecules to achieve desired emission colors, quantum efficiencies, and thermal stability.[2]
This compound is a key intermediate in this process. The two bromine atoms provide reactive sites for cross-coupling reactions, such as Suzuki or Sonogashira coupling, enabling the attachment of various functional groups, including electron-donating moieties, to create molecules with tailored optoelectronic properties.[3][4]
Synthetic Applications of this compound
The primary application of this compound in the context of OLEDs is as a precursor for more complex molecular structures. The bromine atoms can be readily substituted to build donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type molecules, which are known for their efficient charge transfer and emissive properties.
A general synthetic strategy involves a two-step process:
-
Synthesis of the Dibromo-benzimidazole Core: This typically involves the condensation of a dibrominated o-phenylenediamine with an appropriate aldehyde.
-
Functionalization via Cross-Coupling: The resulting dibromo-benzimidazole is then reacted with other organic molecules (e.g., boronic acids, alkynes) via palladium-catalyzed cross-coupling reactions to attach desired functional groups at the 5 and 6 positions.
An example of a synthetic protocol for a derivative is the synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)-4,7-dibromo-1H-benzo[d]imidazole, which can then be further functionalized.[4]
Performance of Benzimidazole Derivatives in OLEDs
While specific data for OLEDs based on materials directly derived from this compound is not extensively published, the performance of other benzimidazole derivatives highlights the potential of this class of compounds. For instance, pyrene-benzimidazole derivatives have been successfully employed as blue emitters in OLEDs.[1][5]
The following table summarizes the performance of an OLED device fabricated using a pyrene-benzimidazole derivative (Compound B: 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene) as the non-doped emissive layer.[1][5]
| Parameter | Value | Voltage (V) |
| External Quantum Efficiency (EQE) | 0.35 (±0.04)% | 5.5 |
| Maximum External Quantum Efficiency (EQE) | 4.3 (±0.3)% | 3.5 |
| Luminance | 100 (±6) cd/m² | 5.5 |
| Maximum Luminance | 290 (±10) cd/m² | 7.5 |
| CIE Coordinates (x, y) | (0.1482, 0.1300) | 5.5 |
Experimental Protocols
Synthesis of a Functionalized Benzimidazole Derivative
This protocol is a general example of how a dibrominated benzimidazole can be functionalized for potential use in OLEDs, based on a Sonogashira cross-coupling reaction.[4]
Materials:
-
2-(3,5-Bis(trifluoromethyl)phenyl)-4,7-dibromo-1H-benzo[d]imidazole
-
Corresponding ethynylstannane derivative
-
PdCl₂(PPh₃)₂
-
LiCl
-
Acetonitrile (CH₃CN)
-
Microwave vessel
Procedure:
-
Under an inert atmosphere, charge a microwave vessel with 2-(3,5-Bis(trifluoromethyl)phenyl)-4,7-dibromo-1H-benzo[d]imidazole (0.25 mmol), the corresponding ethynylstannane (0.62 mmol), PdCl₂(PPh₃)₂ (0.01 mmol), and LiCl (0.75 mmol).[4]
-
Add acetonitrile (1 mL) to the vessel.[4]
-
Seal the vessel and irradiate at 110 °C for 20 minutes in a microwave reactor.[4]
-
After cooling, purify the crude reaction mixture by column chromatography on silica gel to obtain the pure product.[4]
OLED Device Fabrication
The following is a general protocol for the fabrication of a multilayer OLED device by vacuum thermal deposition.[1][2]
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Aqueous detergent solution, deionized (DI) water, acetone, isopropanol
-
Ultrasonic bath
-
Oxygen plasma cleaner
-
High-vacuum thermal evaporator
-
Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), Electron Transport Layer (ETL), and Electron Injection Layer (EIL)
-
Metal for cathode (e.g., Al, LiF/Al)
-
Shadow masks
Procedure:
-
Substrate Cleaning:
-
Organic and Metal Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporator.
-
Sequentially deposit the organic and metal layers onto the ITO substrate through shadow masks. A typical device architecture could be: ITO / HTL / EML (benzimidazole derivative) / ETL / LiF / Al.[2]
-
The deposition rates and thicknesses of each layer should be carefully controlled using a quartz crystal monitor.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the fabricated device in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.
-
Visualizations
Caption: Synthetic and fabrication workflow for OLEDs.
Caption: Design of a D-A-D type OLED emitter.
References
- 1. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Donor–Acceptor–Donor 1H-Benzo[d]imidazole Derivatives as Optical Waveguides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 5,6-Dibromo-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 5,6-Dibromo-1H-benzo[d]imidazole, a key heterocyclic scaffold in medicinal chemistry.[1] The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural integrity of this compound.
Overview of Analytical Techniques
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This typically involves a combination of spectroscopic and chromatographic methods to elucidate the molecular structure and assess purity. The primary techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure by analyzing the environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition, and to study fragmentation patterns for structural elucidation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and to quantify it in various matrices.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic absorption properties of the molecule.
Predicted Analytical Data
While specific experimental data for this compound is not widely published, the following tables summarize the expected quantitative data based on the analysis of closely related benzimidazole derivatives.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-2 | ~8.2 | ~142 |
| H-4 | ~7.8 | ~115 |
| H-7 | ~7.8 | ~115 |
| C-4 | - | ~115 |
| C-5 | - | ~117 |
| C-6 | - | ~117 |
| C-7 | - | ~115 |
| C-3a | - | ~135 |
| C-7a | - | ~135 |
| N-H | ~12.5 | - |
Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions. The symmetry of the 5,6-dibromo substitution pattern will result in equivalent chemical shifts for H-4 and H-7, as well as for C-4 and C-7, and C-5 and C-6.
Table 2: Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₇H₄Br₂N₂[2] |
| Molecular Weight | 275.93 g/mol [2] |
| Exact Mass | 273.87412 Da[2] |
| Predicted Key Fragments (m/z) | M+, [M-Br]+, [M-HCN]+, [M-2HCN]+ |
Table 3: Predicted FT-IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| C-H Aromatic Stretch | 3000 - 3100 |
| C=N Stretch (imidazole ring) | 1580 - 1650 |
| C-C Aromatic Stretch | 1400 - 1600 |
| C-Br Stretch | 500 - 600 |
Table 4: Predicted UV-Vis Absorption Data
| Parameter | Predicted Value |
| λmax | ~270 - 290 nm |
| Solvent | Methanol or Ethanol |
Experimental Protocols
The following are detailed protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of this compound.
Apparatus:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Add a small amount of TMS as an internal standard (δ = 0.00 ppm).
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum, setting the appropriate spectral width, number of scans, and relaxation delay.
-
Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of ¹³C.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Assign the chemical shifts to the respective protons and carbons in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Apparatus:
-
Mass Spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)
-
Sample introduction system (e.g., direct infusion or coupled with GC or LC)
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in the desired mass range.
-
For fragmentation studies, perform tandem MS (MS/MS) by selecting the molecular ion as the precursor.
-
Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Apparatus:
-
FT-IR Spectrometer
-
Sample holder (e.g., KBr pellet press or ATR accessory)
-
Potassium bromide (KBr), IR grade
Procedure (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of this compound.
Apparatus:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase solvents (e.g., acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid)
-
Sample vials and filters
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) and then dilute to a working concentration (e.g., 10 µg/mL).
-
Sample Solution Preparation: Prepare a solution of the sample to be analyzed at a similar concentration to the standard solution. Filter the sample solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water (with acid modifier)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Set the UV detector to the λmax of the compound (e.g., ~280 nm).
-
Injection Volume: 10-20 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Determine the retention time of the main peak and calculate the purity of the sample based on the peak area percentage.
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the analytical characterization of a synthesized batch of this compound.
Caption: Workflow for the characterization of this compound.
Logical Relationship of Analytical Techniques
The following diagram illustrates the logical relationship between the different analytical techniques used to build a complete profile of the compound.
Caption: Relationship between analytical techniques and compound properties.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Dibromo-1H-benzo[d]imidazole
Welcome to the technical support center for the synthesis of 5,6-Dibromo-1H-benzo[d]imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main strategies for the synthesis of this compound:
-
Route 1: Condensation of a pre-brominated diamine. This approach involves the reaction of 4,5-dibromo-1,2-phenylenediamine with a one-carbon synthon, such as formic acid or an aldehyde, to form the imidazole ring.
-
Route 2: Direct bromination of 1H-benzo[d]imidazole. This method involves the electrophilic bromination of the pre-formed benzimidazole core using a suitable brominating agent.[1]
Q2: What are the common challenges and side reactions encountered during the synthesis?
A2: A common issue is the formation of polybrominated byproducts, especially in the direct bromination route where over-bromination can lead to tri- or tetra-brominated benzimidazoles.[1] Another challenge is controlling the regioselectivity to obtain the desired 5,6-dibromo isomer, as other isomers can also be formed.[1] In the condensation route, incomplete cyclization can result in impurities.[1]
Q3: How can I purify the final product?
A3: Purification of this compound is typically achieved through recrystallization from a suitable solvent or by column chromatography on silica gel.[1] The choice of method depends on the scale of the reaction and the nature of the impurities.
Q4: What are the key factors that influence the yield of the reaction?
A4: The yield of this compound synthesis is influenced by several factors, including the purity of the starting materials, the choice of reagents and solvents, reaction temperature, and reaction time.[1] Optimization of these parameters is crucial for achieving a high yield.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiment and offers potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Suboptimal reaction temperature. | 1. Increase reaction time and monitor progress using Thin Layer Chromatography (TLC). 2. Ensure the use of high-purity starting materials. Avoid excessive heating. 3. Optimize the reaction temperature. For bromination, lower temperatures may be required to prevent side reactions. |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Formation of over-brominated products. 2. Presence of unreacted starting materials. 3. Formation of isomeric byproducts. | 1. Carefully control the stoichiometry of the brominating agent. A slight excess may be necessary, but a large excess should be avoided.[1] 2. Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. 3. Optimize reaction conditions (solvent, temperature) to favor the formation of the desired 5,6-dibromo isomer. Purification by column chromatography may be necessary to separate isomers.[1] |
| Difficulty in Product Purification | 1. Product is insoluble in common recrystallization solvents. 2. Product co-elutes with impurities during column chromatography. | 1. Screen a wider range of solvents or solvent mixtures for recrystallization. 2. Optimize the mobile phase for column chromatography; a gradient elution may be required. |
| Product is Highly Colored | 1. Oxidation of the phenylenediamine starting material. 2. Formation of colored impurities during the reaction. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Treat a solution of the crude product with activated charcoal before filtration and crystallization. |
Experimental Protocols
Below are detailed experimental protocols for the two primary synthetic routes.
Protocol 1: Synthesis via Condensation of 4,5-Dibromo-1,2-phenylenediamine
This protocol is based on the general synthesis of benzimidazoles from o-phenylenediamines.
Materials:
-
4,5-Dibromo-1,2-phenylenediamine
-
Formic acid (or other suitable aldehyde/carboxylic acid)
-
Hydrochloric acid (optional, as a catalyst)
Procedure:
-
In a round-bottom flask, dissolve 4,5-dibromo-1,2-phenylenediamine (1.0 eq.) in formic acid (10 volumes).
-
Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Direct Bromination of 1H-benzo[d]imidazole
This protocol is a general method for the bromination of the benzimidazole ring.
Materials:
-
1H-benzo[d]imidazole
-
Bromine or N-Bromosuccinimide (NBS)
-
Acetic acid or a suitable chlorinated solvent
Procedure:
-
Suspend 1H-benzo[d]imidazole (1.0 eq.) in a suitable solvent such as acetic acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add a solution of bromine (2.0-2.2 eq.) in the same solvent dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the 5,6-dibromo isomer.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of various brominated benzimidazoles. Note that yields for this compound may vary and require optimization.
| Starting Material(s) | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-bromo-1,2-diaminobenzene, 2-nitrobenzaldehyde | Montmorillonite K10 | Ethanol | Room Temp. | 4 | 48 | [2] |
| 1H-benzo[d]imidazole | Bromine water | Water | Room Temp. | 4 | - | Direct bromination to a mixture of mono- and di-bromo derivatives |
| 4-methyl-1,2-phenylenediamine | Formic acid | - | 100-110 | 2-4 | - | General procedure for benzimidazole synthesis[1] |
| 6-methyl-1H-benzo[d]imidazole | Bromine | Acetic acid | 0 - Room Temp. | 1-3 | - | General procedure for bromination[1] |
Visualizing the Synthesis and Troubleshooting
Synthesis Workflow
The following diagram illustrates the two primary synthetic pathways for this compound.
References
Technical Support Center: Purification of Crude 5,6-Dibromo-1H-benzo[d]imidazole by Recrystallization
This technical support center provides troubleshooting guidance and detailed protocols for the purification of crude 5,6-Dibromo-1H-benzo[d]imidazole via recrystallization. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Pure this compound is typically a pale-yellow solid. Significant deviation from this, such as a dark brown or black color, indicates the presence of impurities.
Q2: What are common impurities in crude this compound?
A2: Common impurities can include unreacted starting materials, byproducts from the synthesis (such as mono-brominated or other isomeric products), and residual solvents or reagents.
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: Based on the polarity of the benzimidazole core, polar solvents are generally a good starting point. Mixtures of alcohols and water, such as ethanol/water or methanol/water, are often effective for purifying benzimidazole derivatives.
Q4: How can I improve the yield of my recrystallization?
A4: To improve yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Slow cooling of the solution can also promote the formation of larger, purer crystals and improve recovery. Additionally, cooling the filtrate in an ice bath after the initial crystal formation can help to precipitate more of the dissolved product.
Q5: My purified product is still colored. What can I do?
A5: If the product remains colored after recrystallization, you can try treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal can adsorb colored impurities. Be aware that using too much charcoal may also adsorb some of your desired product, potentially lowering the yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated but has not nucleated. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.[1] - Try scratching the inside of the flask with a glass rod to create nucleation sites.[1] - Add a seed crystal of pure this compound.[1] |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooling too quickly. - High concentration of impurities. | - Add a small amount of additional solvent to the hot solution and allow it to cool more slowly. - Ensure the crude product is not excessively impure before recrystallization. A preliminary purification step like a silica plug might be necessary. |
| The yield of purified product is very low. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.[1] - Premature crystallization during hot filtration. - The chosen solvent is too good at dissolving the compound even at low temperatures. | - Concentrate the mother liquor and cool it further to recover more product.[2] - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration. - Re-evaluate the solvent system. A solvent in which the compound has lower solubility at cold temperatures should be chosen. |
| The crystals are very fine or appear as a powder. | - The solution cooled too rapidly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
Data Presentation
Qualitative Solubility of this compound
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Low | Low to Moderate | Potentially suitable as an anti-solvent in a mixed solvent system. |
| Ethanol | Sparingly Soluble | Soluble | Good potential as a primary solvent. |
| Methanol | Sparingly Soluble | Soluble | Good potential as a primary solvent. |
| Ethanol/Water Mixture | Low | Soluble | Excellent potential as a recrystallization solvent system. |
| Methanol/Water Mixture | Low | Soluble | Excellent potential as a recrystallization solvent system.[3] |
| Ethyl Acetate | Sparingly Soluble | Soluble | May be a suitable solvent. |
| Hexane | Insoluble | Insoluble | Suitable as an anti-solvent or for washing the final product. |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
This protocol outlines a general procedure using an ethanol/water solvent system. The optimal solvent ratio and volumes may need to be adjusted based on the impurity profile of the crude material.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture while stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes while stirring.
-
-
Hot Filtration:
-
Preheat a second Erlenmeyer flask and a Buchner funnel.
-
Place a fluted filter paper in the funnel.
-
Quickly filter the hot solution to remove any insoluble impurities (and activated charcoal if used). This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Heat the filtrate to boiling.
-
Slowly add hot deionized water dropwise to the boiling ethanol solution until the solution becomes slightly cloudy (the cloud point).
-
If cloudiness persists, add a few drops of hot ethanol until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Continue to pull air through the filter cake for several minutes to help dry the crystals.
-
Transfer the purified crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.
-
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Step-by-step experimental workflow for the purification process.
References
Technical Support Center: Synthesis of 5,6-Dibromo-1H-benzo[d]imidazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Dibromo-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing the this compound core involve two primary strategies:
-
Route A: Cyclization of a Brominated Diamine: This approach starts with 4,5-dibromo-1,2-phenylenediamine, which is then cyclized with a one-carbon source. Common C1 synthons include formic acid, which directly provides the unsubstituted imidazole ring, or an aldehyde followed by an oxidative cyclization.
-
Route B: Bromination of a Benzimidazole Precursor: This method involves the synthesis of a non-brominated or mono-brominated benzimidazole intermediate, followed by electrophilic bromination to introduce the two bromine atoms at the 5 and 6 positions.
Q2: What are the most likely side products I might encounter during the synthesis of this compound?
A2: The formation of side products is highly dependent on the chosen synthetic route and reaction conditions. Common impurities can include:
-
Incompletely Brominated Benzimidazoles: Such as 5-bromo-1H-benzo[d]imidazole.
-
Over-brominated Benzimidazoles: Including tri- or even tetra-brominated species under harsh bromination conditions.
-
Isomeric Dibromo-benzimidazoles: Depending on the starting materials and reaction control, isomers like 4,6-dibromo- or 4,7-dibromo-1H-benzo[d]imidazole may form.
-
Unreacted Starting Materials: Residual 4,5-dibromo-1,2-phenylenediamine or the C1 source may be present.
-
Incomplete Cyclization Products: In reactions involving carboxylic acids or their derivatives, the formation of N,N'-diacyl-4,5-dibromo-1,2-phenylenediamine (a diamide) is a possibility if cyclization is not complete.
Q3: How can I purify the crude this compound?
A3: Purification is typically achieved through recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents to test include ethanol, methanol, ethyl acetate, and their mixtures with water.
-
Column Chromatography: Silica gel is a common stationary phase. The mobile phase is typically a gradient of a polar solvent (like ethyl acetate or methanol) in a non-polar solvent (like hexane or dichloromethane). The polarity of the eluent can be optimized based on TLC analysis of the crude product.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the correct stoichiometry of reactants. - Increase the reaction time or temperature, monitoring progress by TLC. - Verify the purity and reactivity of the starting materials. |
| Product Loss During Work-up | - Adjust the pH carefully during extraction to minimize the solubility of the product in the aqueous phase. - Use an appropriate extraction solvent in which the product is highly soluble. |
| Suboptimal Reaction Conditions | - If using an aldehyde, ensure an efficient oxidizing agent is present to facilitate the cyclization. - For bromination reactions, optimize the choice of brominating agent (e.g., NBS, Br2) and reaction temperature to favor the desired dibromination. |
Problem 2: Presence of Multiple Spots on TLC (Low Purity)
| Possible Cause | Suggested Solution |
| Over-bromination | - Carefully control the stoichiometry of the brominating agent. A slight excess may be needed, but a large excess can lead to polybrominated products. - Perform the bromination at a lower temperature to increase selectivity. |
| Incomplete Bromination | - Increase the amount of brominating agent incrementally. - Extend the reaction time. |
| Formation of Isomers | - Optimize the bromination conditions (solvent, temperature) to favor the formation of the 5,6-isomer. - Isomers can often be separated by careful column chromatography. |
| Incomplete Cyclization | - In reactions with carboxylic acids, ensure dehydrating conditions are sufficient (e.g., use of polyphosphoric acid or high temperatures). - When using aldehydes, ensure the chosen oxidant is effective. |
Experimental Protocols
Synthesis of this compound from 4,5-Dibromo-1,2-phenylenediamine and Formic Acid
-
Reaction Setup: In a round-bottom flask, suspend 4,5-dibromo-1,2-phenylenediamine (1.0 eq.) in formic acid (10-20 volumes).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralization: Slowly neutralize the solution with a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is approximately 7-8.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting impurities in the synthesis.
Technical Support Center: Optimizing Reaction Conditions for the Bromination of 1H-benzo[d]imidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the bromination of 1H-benzo[d]imidazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthetic transformation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bromination of 1H-benzo[d]imidazole, offering potential causes and suggested solutions in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | • Insufficient amount of brominating agent.• Low reaction temperature.• Deactivated brominating agent. | • Incrementally increase the stoichiometry of the brominating agent (e.g., from 1.0 to 1.2 equivalents).• Gradually increase the reaction temperature while monitoring for the formation of side products.• Ensure the brominating agent (e.g., NBS) is fresh and has been stored correctly. |
| Formation of Multiple Products (Polybromination) | • Excess of brominating agent.• High reaction temperature.• Prolonged reaction time. | • Use a stoichiometric amount or only a slight excess of the brominating agent.• Perform the reaction at a lower temperature to enhance selectivity.• Monitor the reaction closely using TLC and quench it as soon as the starting material is consumed. |
| Formation of N-brominated Product | • Reaction conditions favoring N-bromination (e.g., non-polar solvents, absence of an acid catalyst). | • Use a protic solvent such as acetic acid to favor C-bromination. The protonation of the imidazole nitrogen deactivates it towards electrophilic attack.[1] |
| Poor Regioselectivity (Mixture of 5- and 7-bromo isomers) | • The electronic nature of the imidazole ring directs electrophiles to both the 5- and 7-positions. | • The choice of brominating agent, solvent, and temperature can influence regioselectivity. Milder agents like N-Bromosuccinimide (NBS) may offer better control compared to elemental bromine.[1]• Careful column chromatography is often required to separate the isomers. |
| Product Loss During Work-up | • The product may be soluble in the aqueous phase, especially if the pH is not optimal.• Inefficient extraction. | • Ensure the pH is adjusted to neutrality or slightly basic to precipitate the product before filtration.• When performing a liquid-liquid extraction, use a suitable organic solvent in which the product has high solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of 1H-benzo[d]imidazole?
The bromination of 1H-benzo[d]imidazole is an electrophilic aromatic substitution. The imidazole ring acts as an activating group and directs the incoming electrophile (bromine) to the benzene ring, specifically to the 5- and 7-positions. This typically results in a mixture of 5-bromo-1H-benzo[d]imidazole and 7-bromo-1H-benzo[d]imidazole. The precise ratio of these isomers can be influenced by the reaction conditions.
Q2: What are the common side reactions to be aware of?
Several side reactions can occur, leading to a complex product mixture. These include:
-
Polybromination: The introduction of more than one bromine atom onto the benzimidazole ring system is a common issue, especially with an excess of the brominating agent or under harsh conditions.[1]
-
N-Bromination: Although generally less favored in protic solvents, substitution on one of the nitrogen atoms of the imidazole ring can occur.[1]
Q3: How can I control the regioselectivity of the bromination?
Controlling the regioselectivity between the 5- and 7-positions is challenging. However, the choice of brominating agent, solvent, and temperature plays a significant role. Using a milder brominating agent like N-Bromosuccinimide (NBS) can provide better control over the reaction compared to the more reactive elemental bromine (Br₂).[1]
Q4: What is the difference between using Br₂ and NBS for bromination?
NBS is considered a milder and more selective brominating agent than elemental bromine. It provides a low, constant concentration of Br₂ during the reaction, which can help to minimize side reactions like polybromination. Br₂ in a solvent like acetic acid is a more aggressive reagent and can lead to over-bromination if not carefully controlled.
Q5: How should I purify the final brominated product?
Purification is typically achieved through recrystallization from a suitable solvent or by column chromatography on silica gel. The choice of method depends on the scale of the reaction and the nature of the impurities. Careful column chromatography can often be used to separate isomeric products.
Experimental Protocols
Protocol 1: Bromination using Bromine in Acetic Acid
This protocol describes a general method for the bromination of the 1H-benzo[d]imidazole aromatic ring.
-
Dissolution: Dissolve 1H-benzo[d]imidazole (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Bromine: Slowly add a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid dropwise with constant stirring, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the mixture into ice-water.
-
Neutralization: Neutralize the solution with a base (e.g., saturated sodium bicarbonate or ammonium hydroxide solution) until the product precipitates.
-
Isolation: Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This protocol is often employed for a more controlled bromination.
-
Dissolution: Dissolve 1H-benzo[d]imidazole (1 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride.
-
Addition of NBS: Add N-Bromosuccinimide (1.0-1.1 equivalents) to the solution in portions.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, filter off the succinimide byproduct. The filtrate can then be washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Comparative Data on Reaction Conditions
The following table summarizes typical reaction conditions for the bromination of 1H-benzo[d]imidazole.
| Parameter | Method 1: Br₂ in Acetic Acid | Method 2: NBS |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Equivalents | 1.0 - 1.1 | 1.0 - 1.1 |
| Solvent | Glacial Acetic Acid | Chloroform, Carbon Tetrachloride, Acetonitrile |
| Temperature | 0-5 °C for addition, then room temperature | Room temperature to gentle heating |
| Reaction Time | 1 - 3 hours | 1 - 6 hours (monitor by TLC) |
| Work-up | Quench with ice-water, neutralize, filter | Filter succinimide, aqueous wash |
Visualizations
Caption: General experimental workflow for the bromination of 1H-benzo[d]imidazole.
References
challenges in the scale-up synthesis of 5,6-Dibromo-1H-benzo[d]imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5,6-Dibromo-1H-benzo[d]imidazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete cyclization of 4,5-dibromo-1,2-phenylenediamine. | - Ensure anhydrous reaction conditions, as water can hinder the condensation reaction. - Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC. - Consider using a different cyclization reagent, such as trimethyl orthoformate with a catalytic amount of acid, which can be more efficient than formic acid.[1] |
| Decomposition of the starting material or product. | - Avoid excessively high temperatures during the reaction and work-up. - If using a strong acid catalyst, ensure it is neutralized properly during work-up to prevent degradation. | |
| Formation of Impurities | Over-bromination leading to tri- or tetra-brominated benzimidazoles. | - This is more common when brominating the benzimidazole ring directly. If this is the synthetic route, carefully control the stoichiometry of the brominating agent (e.g., NBS). - Perform the bromination at a lower temperature to increase selectivity. |
| Incomplete cyclization leaving unreacted 4,5-dibromo-1,2-phenylenediamine. | - As mentioned above, optimize cyclization conditions (time, temperature, reagent). | |
| Side reactions from the cyclizing agent. | - If using formic acid, ensure it is of high purity. - When using trimethyl orthoformate, prevent the formation of byproducts by maintaining anhydrous conditions. | |
| Difficult Purification | Product co-elutes with impurities during column chromatography. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider an alternative purification method such as recrystallization. |
| Oiling out during recrystallization. | - Ensure the correct solvent or solvent mixture is used. Ethanol has been reported to be effective for recrystallizing benzimidazole derivatives.[2] - Cool the solution slowly to promote crystal formation rather than precipitation of an oil. Seeding with a small crystal of pure product can also be beneficial. | |
| Scale-up Challenges | Poor heat transfer in large reactors leading to localized overheating and side product formation. | - Ensure efficient stirring and use a reactor with a suitable jacket for temperature control. - Consider a semi-batch process where one of the reactants is added portion-wise to control the reaction exotherm. |
| Handling of hazardous materials at a larger scale. | - Follow strict safety protocols for handling corrosive reagents like formic acid or hydrochloric acid. - Ensure adequate ventilation and personal protective equipment (PPE). |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a larger scale?
A common and effective route involves the cyclization of a pre-brominated precursor, 4,5-dibromo-1,2-phenylenediamine, with a one-carbon source like formic acid or trimethyl orthoformate. This approach avoids the potential for isomeric impurities that can arise from the direct bromination of 1H-benzo[d]imidazole.
Q2: How can I prepare the starting material, 4,5-dibromo-1,2-phenylenediamine?
4,5-dibromo-1,2-phenylenediamine can be synthesized from 1,2-phenylenediamine. The process typically involves a two-step sequence: diacetylation to protect the amino groups, followed by dibromination, and finally deprotection to yield the desired diamine.
Q3: What are the critical parameters to control during the cyclization step?
The key parameters to control are temperature, reaction time, and moisture content. The reaction should be monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion and minimize byproduct formation. Maintaining anhydrous conditions is crucial, especially when using reagents like trimethyl orthoformate.
Q4: What is the best method for purifying the final product on a large scale?
While column chromatography can be used, recrystallization is often more practical and cost-effective for large-scale purification. Ethanol is a commonly used solvent for the recrystallization of benzimidazole derivatives.[2] The crude product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to obtain pure crystals.
Q5: What are the expected yields for the synthesis of this compound?
Yields can vary depending on the specific conditions and scale of the reaction. However, with an optimized process, yields for the cyclization step are generally reported to be in the moderate to high range.
Experimental Protocols
Protocol 1: Synthesis of this compound using Formic Acid
This protocol describes the cyclization of 4,5-dibromo-1,2-phenylenediamine with formic acid.
-
In a round-bottom flask equipped with a reflux condenser, add 4,5-dibromo-1,2-phenylenediamine (1.0 eq).
-
Add formic acid (10-15 volumes) to the flask.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold water to precipitate the product.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Collect the solid product by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound using Trimethyl Orthoformate
This protocol provides an alternative cyclization method using trimethyl orthoformate.[1]
-
To a solution of 4,5-dibromo-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add trimethyl orthoformate (excess, e.g., 2.5 eq).[1]
-
Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.[1]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with deionized water.
-
Adjust the pH to 7 with a saturated aqueous solution of sodium bicarbonate to precipitate the product.[1]
-
Extract the product with a suitable organic solvent like ethyl acetate.[1]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
preventing over-bromination in benzimidazole synthesis
Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of brominated benzimidazoles, with a specific focus on preventing over-bromination.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when brominating benzimidazole?
A1: The primary challenges during the bromination of benzimidazole are controlling the regioselectivity and preventing over-bromination, which leads to the formation of di- or poly-brominated products. The benzimidazole ring is activated towards electrophilic substitution, and once the first bromine atom is introduced, the ring can still be susceptible to further bromination.
Q2: Which positions on the benzimidazole ring are most susceptible to bromination?
A2: In aqueous solutions, the initial bromination of benzimidazole typically occurs at the 5(6)-position. With an excess of the brominating agent, further substitution can occur, leading to products such as 5,7(4,6)-dibromobenzimidazole.
Q3: What is the best strategy to achieve selective mono-bromination of benzimidazole?
A3: The most reliable method to obtain a selectively mono-brominated benzimidazole is to use a pre-brominated starting material, such as 4-bromo-1,2-benzenediamine, and then construct the benzimidazole ring. This approach completely avoids the issue of over-bromination on the heterocyclic ring system.
Q4: If I need to brominate the benzimidazole ring directly, what is the best brominating agent to use to minimize over-bromination?
A4: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for the mono-bromination of activated aromatic compounds. NBS is a milder and more selective brominating agent, which helps to reduce the formation of poly-brominated byproducts.
Q5: How can I remove the succinimide byproduct after a reaction with N-Bromosuccinimide (NBS)?
A5: Succinimide is soluble in water. A common workup procedure involves quenching the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate or dichloromethane. The succinimide will remain in the aqueous layer. Washing the organic layer with a saturated solution of sodium bicarbonate and then brine is also recommended.[1]
Troubleshooting Guide: Preventing Over-bromination
This guide provides solutions to common problems encountered during the bromination of the benzimidazole ring.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Significant formation of di- and poly-brominated products | 1. Excess of brominating agent: Using more than one equivalent of the brominating agent. 2. Harsh brominating agent: Using elemental bromine (Br₂) can be too reactive. 3. High reaction temperature: Higher temperatures can lead to decreased selectivity. | 1. Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use 1.0 to 1.1 equivalents for mono-bromination. 2. Use a Milder Reagent: Switch from Br₂ to N-Bromosuccinimide (NBS), which is known to be more selective for mono-bromination of activated aromatic rings. 3. Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -10 °C) to improve selectivity. |
| Reaction is too fast and difficult to control | 1. Highly activated benzimidazole substrate. 2. Choice of solvent. | 1. Slow Addition: Add the brominating agent (dissolved in the reaction solvent) dropwise to the benzimidazole solution at a low temperature to maintain control over the reaction rate. 2. Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. Consider less polar solvents to potentially reduce the reaction rate. |
| Difficulty in separating mono- and di-brominated products | Similar polarities of the products. | 1. Column Chromatography: Careful column chromatography on silica gel is often effective. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can help to resolve the products. 2. Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purifying the desired mono-brominated product. |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-1H-benzimidazole via Pre-brominated Precursor (Recommended for Selectivity)
This method avoids over-bromination by building the benzimidazole ring from a brominated precursor.
Reactants:
-
4-Bromo-1,2-benzenediamine
-
Trimethyl orthoformate
-
Concentrated Hydrochloric acid (catalyst)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve 4-bromo-1,2-benzenediamine (1 equivalent) in N,N-dimethylformamide (DMF).
-
Add trimethyl orthoformate to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with deionized water.
-
Neutralize the solution to pH 7 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to obtain 5-bromo-1H-benzimidazole.[2]
Protocol 2: Direct Mono-bromination of Benzimidazole using NBS
This protocol aims for mono-bromination on the pre-formed benzimidazole ring and requires careful control of conditions.
Reactants:
-
Benzimidazole
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium thiosulfate
-
Brine
Procedure:
-
Dissolve benzimidazole (1 equivalent) in CCl₄ or MeCN in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise, ensuring the temperature remains low.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a cold saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with DCM or EtOAc.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired mono-brominated product from any di-brominated byproduct.
Visualizations
References
Technical Support Center: Troubleshooting Poor Solubility of 5,6-Dibromo-1H-benzo[d]imidazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues encountered with 5,6-Dibromo-1H-benzo[d]imidazole and its derivatives during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have such poor aqueous solubility?
A1: The poor aqueous solubility of this compound derivatives is primarily due to their molecular structure. The benzimidazole core is a rigid, aromatic system, and the addition of two bromine atoms significantly increases the molecule's hydrophobicity (lipophilicity). This makes it difficult for the compound to favorably interact with polar water molecules, leading to low solubility.
Q2: I've dissolved my compound in 100% DMSO for a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?
A2: This phenomenon is commonly referred to as "solvent shock" or "precipitation upon dilution."[1] Your compound is highly soluble in the organic solvent (DMSO), but when this concentrated stock is introduced into an aqueous buffer, the compound is suddenly in an environment where it is poorly soluble. This rapid change in solvent polarity causes the compound to crash out of the solution.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% to avoid solvent-induced toxicity or off-target effects.[1] However, the tolerance of your specific cell line to DMSO should be determined empirically by running a vehicle control experiment.
Q4: Can the pH of my buffer affect the solubility of my benzimidazole derivative?
A4: Yes, the solubility of many benzimidazole derivatives is pH-dependent.[1] The benzimidazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. If your compound has ionizable groups, adjusting the pH of the buffer to a point where the molecule is in its more soluble ionized form can significantly improve solubility.
Q5: Are there any advanced techniques to improve the solubility of my compound for in vivo studies?
A5: For in vivo applications where direct injection of organic solvents is not feasible, several advanced formulation strategies can be employed. These include creating salt forms of your compound if it has ionizable groups, preparing solid dispersions with a hydrophilic polymer, or encapsulating the compound within cyclodextrins.[1]
Troubleshooting Guide
This guide provides a systematic approach to addressing poor solubility of this compound derivatives.
Problem: Compound is not dissolving in the desired solvent.
Initial Steps:
-
Verify Compound Purity: Ensure the purity of your compound, as impurities can sometimes affect solubility.
-
Select an Appropriate Organic Solvent: Start with a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Gentle Heating and Sonication: Gently warm the solution (e.g., to 37-50°C) and use a sonicator to aid dissolution. Be cautious with heat-sensitive compounds.
Problem: Compound precipitates out of solution upon addition to aqueous buffer.
This is a common issue and can be addressed through a variety of methods. The following workflow diagram illustrates a logical approach to troubleshooting this problem.
References
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 5,6-Dibromo-1H-benzo[d]imidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst selection in cross-coupling reactions involving 5,6-Dibromo-1H-benzo[d]imidazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Ensure the use of a high-quality palladium precatalyst and ligand. • Prepare the reaction under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation by oxygen.[1] • Use anhydrous and deoxygenated solvents.[1] |
| Inappropriate Ligand | • For Suzuki-Miyaura and Buchwald-Hartwig reactions, switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, RuPhos, or BrettPhos, which have shown success with challenging heterocyclic halides.[1][2] |
| Incorrect Base | • For unprotected benzimidazoles in C-N couplings, a strong, non-nucleophilic base like LiHMDS is often effective.[1] • For Suzuki-Miyaura reactions, consider bases like K₃PO₄ or Cs₂CO₃.[2] |
| Low Reaction Temperature | • Gradually increase the reaction temperature, typically within the range of 80-110 °C.[1] |
| N-H Interference | • The acidic proton on the imidazole ring can interfere with the catalyst. Consider N-protection with a suitable group (e.g., Boc, benzyl) to improve solubility and prevent side reactions.[2][3] |
Issue 2: Poor Regioselectivity (Mono- vs. Di-substitution)
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Favoring Di-substitution | • To achieve mono-substitution, use a stoichiometric amount (1.0-1.2 equivalents) of the coupling partner. • Consider a less active catalyst system or lower reaction temperature to favor selective coupling at one of the bromine positions. |
| Similar Reactivity of C5-Br and C6-Br | • The electronic environment of the C5 and C6 positions is similar. Catalyst and ligand selection can play a crucial role in achieving regioselectivity. Experiment with different ligand systems to influence the steric and electronic environment around the palladium center.[4] |
Issue 3: Formation of Side Products (e.g., Dehalogenation, Homocoupling)
| Potential Cause | Troubleshooting Steps |
| Hydrodehalogenation (Loss of Bromine) | • This is a common side reaction with electron-rich N-heterocycles.[2] • Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2] • Consider a weaker base, such as K₂CO₃ or Cs₂CO₃, as strong bases can sometimes promote dehalogenation.[2] • Lowering the reaction temperature and reducing the reaction time can also minimize this side reaction.[2] |
| Homocoupling of Boronic Acid (in Suzuki Reactions) | • Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling. • Use a slight excess of the boronic acid. |
| Catalyst Decomposition (Formation of Palladium Black) | • This indicates the precipitation of inactive Pd(0). Ensure a strictly inert atmosphere and use high-purity, degassed solvents and reagents. • The choice of ligand is critical for stabilizing the active palladium catalyst. |
Frequently Asked Questions (FAQs)
Q1: Which bromine (at the C5 or C6 position) is more reactive in cross-coupling reactions?
A1: The electronic environment of the C5 and C6 positions on the benzimidazole ring is quite similar. Therefore, achieving high regioselectivity for mono-functionalization can be challenging. The choice of catalyst, ligand, and reaction conditions can influence the selectivity. It is recommended to perform small-scale screening experiments to determine the optimal conditions for the desired outcome.
Q2: Do I need to protect the N-H group of the benzimidazole?
A2: While not always mandatory, N-protection is highly recommended. The acidic proton of the N-H group can interfere with the catalytic cycle, leading to lower yields or catalyst deactivation. Protection with groups like Boc (tert-butyloxycarbonyl) or benzyl can improve the substrate's solubility and lead to more consistent results.[2][3]
Q3: What are the best general-purpose catalysts for Suzuki-Miyaura and Buchwald-Hartwig reactions with this substrate?
A3: For Suzuki-Miyaura reactions, Pd(dppf)Cl₂ and systems generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos) are good starting points.[2][5] For Buchwald-Hartwig aminations, palladium precatalysts paired with ligands like BrettPhos, RuPhos, or Xantphos are often effective for coupling with challenging heterocyclic halides.[1]
Q4: How can I confirm the formation of my desired product and identify byproducts?
A4: The most reliable methods for characterization are NMR spectroscopy (¹H and ¹³C) and mass spectrometry. For instance, in the case of dehalogenation, the ¹H NMR spectrum would show the appearance of a new aromatic proton signal and the disappearance of a bromine-coupled signal, and the mass spectrum would show a molecular ion peak corresponding to the mass of the dehalogenated compound.[2]
Data Presentation: Catalyst System Performance in Analogous Cross-Coupling Reactions
The following tables summarize representative reaction conditions and yields for cross-coupling reactions on similar bromo-benzimidazole scaffolds. These can serve as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromobenzimidazoles
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 90-98 |
| 2 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 100 | 18 | 75-85 |
| 3 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 2 | High |
Data is representative for analogous brominated benzimidazole and indazole systems.[5][6]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromobenzimidazoles
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOt-Bu | Toluene | 80-110 | Good to Excellent |
| 2 | BrettPhos Pd G3 (1-2) | - | LiHMDS | Toluene | 80-110 | High |
Data is representative for analogous brominated benzimidazole systems.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv. for mono-coupling), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
General Protocol for Buchwald-Hartwig Amination:
-
To a dry reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).
-
Add the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[2]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low reaction conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
analytical methods for detecting impurities in 5,6-Dibromo-1H-benzo[d]imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 5,6-Dibromo-1H-benzo[d]imidazole. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for impurity profiling of this compound?
The most common and effective analytical techniques for identifying and quantifying impurities in this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Hyphenated techniques like LC-MS are also powerful for structural elucidation of unknown impurities.
Q2: What are the potential sources of impurities in this compound?
Impurities can originate from various stages of the manufacturing process and storage.[1] Key sources include:
-
Starting Materials: Unreacted starting materials such as 4,5-dibromo-1,2-phenylenediamine and formic acid (or its derivatives).
-
Intermediates: Incomplete reactions can lead to the presence of reaction intermediates.
-
By-products: Side reactions occurring during the synthesis can generate structural analogs, such as isomers (e.g., 4,7- or 5,7-dibromo-1H-benzo[d]imidazole) or products of incomplete cyclization.
-
Degradation Products: The final compound may degrade over time due to factors like light, temperature, or interaction with excipients.
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps.[2]
Q3: How can I choose between HPLC, GC-MS, and NMR for my analysis?
The choice of technique depends on the nature of the impurities and the analytical goal:
-
HPLC-UV: Ideal for routine purity assessments and quantifying known, non-volatile impurities that possess a UV chromophore.[3] It offers high precision and is a staple in quality control laboratories.
-
GC-MS: Best suited for the analysis of volatile and semi-volatile impurities.[2] It provides excellent separation and structural information, aiding in the identification of unknown volatile compounds.
-
NMR: A powerful tool for structural elucidation of unknown impurities and for quantifying impurities without the need for a specific reference standard for each impurity (qNMR).[3] It provides detailed information about the molecular structure.
Troubleshooting Guides
HPLC Troubleshooting
A frequent challenge in the HPLC analysis of benzimidazole derivatives is poor peak shape, particularly peak tailing, due to the basic nature of the imidazole ring.
Issue: Peak Tailing for this compound
-
Possible Cause 1: Secondary Interactions with Residual Silanols: The basic nitrogen atoms in the imidazole ring can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to a lower value (e.g., 2-3) using an acidic modifier like trifluoroacetic acid (TFA) or formic acid.[4] This protonates the silanol groups, reducing their interaction with the basic analyte.
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to minimize the number of accessible silanol groups.[5]
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.
-
-
-
Possible Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.
-
Solution: Reduce the injection volume or dilute the sample.[5]
-
-
Possible Cause 3: Extra-Column Band Broadening: Dead volume in the HPLC system (e.g., long tubing, poorly made connections) can contribute to peak tailing.
-
Solution: Use tubing with a small internal diameter and ensure all fittings are properly connected to minimize dead volume.[4]
-
Issue: Ghost Peaks in the Chromatogram
-
Possible Cause 1: Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can appear as ghost peaks.
-
Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily. Implement a needle wash step in the autosampler method and flush the column with a strong solvent between analyses.
-
GC-MS Troubleshooting
Issue: Poor Peak Shape or Low Signal Intensity
-
Possible Cause 1: Analyte Adsorption: Active sites in the GC inlet liner or column can adsorb the analyte, leading to poor peak shape and reduced sensitivity.
-
Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for the analysis of active compounds.
-
-
Possible Cause 2: Inappropriate Injection Temperature: The injection temperature may be too low for the volatility of the analytes.
-
Solution: Optimize the injector temperature to ensure complete and rapid vaporization of the sample.
-
Data Presentation
Table 1: Comparison of Analytical Techniques for Impurity Detection in this compound
| Parameter | HPLC-UV | GC-MS | Quantitative ¹H NMR (qNMR) |
| Principle | Chromatographic separation based on polarity | Separation based on volatility and mass-to-charge ratio | Nuclear magnetic resonance signal intensity |
| Selectivity | High | Very High | High |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (µg to mg level) |
| Impurity Detection | Detects impurities with a chromophore | Detects volatile and semi-volatile impurities | Detects proton-containing impurities |
| Quantification | Relative (based on peak area percentage) or absolute with standards | Relative or absolute with standards | Absolute (with internal standard) |
| Analysis Time | 15-30 minutes per sample | 20-60 minutes per sample | 5-15 minutes per sample |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a general reverse-phase HPLC method for the purity assessment of this compound.
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program: A suitable gradient should be developed to ensure the separation of the main peak from any impurities. A starting point could be a linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or 288 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The purity is typically calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram. For quantification of specific impurities, calibration curves should be prepared using certified reference standards.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a general method for the analysis of volatile and semi-volatile impurities.
-
Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Derivatization may be necessary for non-volatile impurities to increase their volatility.
-
Visualizations
Caption: Workflow for HPLC purity analysis.
Caption: Troubleshooting logic for peak tailing.
References
- 1. nbinno.com [nbinno.com]
- 2. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uhplcs.com [uhplcs.com]
- 5. mastelf.com [mastelf.com]
- 6. iosrjournals.org [iosrjournals.org]
Technical Support Center: Synthesis of 5,6-Dibromo-1H-benzo[d]imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure in the synthesis of 5,6-Dibromo-1H-benzo[d]imidazole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the typical first step in the work-up of the this compound synthesis?
A1: The initial step in the work-up procedure for benzimidazole synthesis commonly involves quenching the reaction mixture. This is typically achieved by pouring the cooled reaction mixture into a larger volume of ice-cold water. This helps to precipitate the crude product and dilute any remaining reagents.
Q2: How is the crude this compound product isolated from the reaction mixture?
A2: After precipitation in ice-cold water, the crude product is typically isolated by vacuum filtration. The collected solid should then be washed with cold water to remove any water-soluble impurities and residual acids or bases.
Q3: What are the recommended methods for purifying crude this compound?
A3: The two primary methods for purification are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities with different solubility profiles, while column chromatography provides higher purity by separating compounds based on their polarity.
Q4: What are some common impurities I might encounter in the synthesis of this compound?
A4: Common impurities include unreacted starting materials (e.g., 4,5-dibromo-1,2-phenylenediamine), over-brominated products (e.g., tribromo-benzimidazoles), and potentially regioisomers depending on the synthetic route. Incomplete cyclization can also result in side products.
Q5: How can I confirm the purity and identity of the final this compound product?
A5: The purity and identity of the final product can be confirmed using standard analytical techniques such as Thin Layer Chromatography (TLC), melting point analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Precipitation During Work-up | The product is soluble in the aqueous work-up solution. | Ensure the pH of the solution is adjusted to the isoelectric point of the benzimidazole derivative, which is typically neutral to slightly basic (pH 7-8), to minimize its solubility in water. |
| The concentration of the product is too low. | If possible, concentrate the reaction mixture by removing some of the solvent under reduced pressure before pouring it into water. | |
| Product is an Oil or Gummy Solid After Precipitation | Presence of significant impurities that inhibit crystallization. | Try to triturate the oily product with a non-polar solvent like hexane to induce solidification. If this fails, proceed with column chromatography for purification. |
| The product may have a low melting point. | Ensure the work-up is performed at a low temperature (e.g., using an ice bath) to promote solidification. | |
| Low Yield After Purification | Product loss during recrystallization due to high solubility in the chosen solvent at low temperatures. | Test a range of recrystallization solvents to find one where the product has high solubility at high temperatures and low solubility at room temperature or below. Allow for slow cooling to maximize crystal formation. |
| Inefficient extraction from the aqueous layer. | Ensure the correct organic solvent is used for extraction and perform multiple extractions to maximize recovery. Adjusting the pH of the aqueous layer can also improve extraction efficiency. | |
| Adsorption of the product onto glassware or filter paper. | Pre-treat glassware with a siliconizing agent if significant adsorption is suspected. Ensure complete transfer of the product at each step. | |
| Product is Still Impure After Recrystallization | Impurities have similar solubility profiles to the product. | Column chromatography is recommended for separating impurities with similar solubilities. |
| Inefficient recrystallization technique. | Ensure the minimum amount of hot solvent is used to dissolve the crude product. Allow for slow cooling to promote the formation of pure crystals. A second recrystallization may be necessary. | |
| Difficulty in Separating Product from Starting Material by Column Chromatography | The polarity of the product and starting material are very similar. | Optimize the eluent system for column chromatography. A shallow gradient of a more polar solvent may be required to achieve separation. |
Experimental Protocols
General Work-up Procedure
-
Quenching: After the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature.
-
Precipitation: Slowly pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.
-
Neutralization: Adjust the pH of the aqueous suspension to approximately 7-8 by the slow addition of a saturated sodium bicarbonate solution or other suitable base.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with several portions of cold deionized water.
-
Drying: Dry the crude product under vacuum to a constant weight.
Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethanol/water mixtures) to find a suitable recrystallization solvent. The ideal solvent will dissolve the product when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purification by Column Chromatography
-
Stationary Phase: Silica gel is a commonly used stationary phase.
-
Eluent Selection: A good starting point for the eluent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ratio should be optimized based on TLC analysis of the crude product. For a related dichlorobenzyl-benzimidazole, a ratio of ethyl acetate:hexane (1:10) was effective.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, where the polarity of the eluent is gradually increased, may be necessary to separate all components.
-
Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Yield | Moderate to High | Yields for benzimidazole syntheses can vary significantly depending on the specific reaction conditions and the efficiency of the work-up and purification. |
| Purity (after recrystallization) | >95% | Dependent on the nature of the impurities. |
| Purity (after column chromatography) | >98% | Generally provides higher purity than recrystallization. |
| Column Chromatography Eluent (Example for a related compound) | Ethyl acetate:Hexane (1:10) | This was used for the purification of 2-(3,4–dichlorobenzyl)-1H-benzimidazole and can be a good starting point for optimization.[1] |
| Recrystallization Solvent (Example for a related compound) | Methanol | Used for obtaining crystals of 2-(3,4–dichlorobenzyl)-1H-benzimidazole suitable for X-ray crystallography.[1] |
Visualizations
Caption: Workflow for the work-up and purification of this compound.
References
Validation & Comparative
Unveiling the Potency of Bromination: A Comparative Analysis of Mono- versus Di-brominated Benzimidazoles in Biological Applications
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of mono- and di-brominated benzimidazole derivatives. By presenting supporting experimental data, detailed methodologies, and visual pathway diagrams, this document aims to provide a comprehensive resource for understanding the structure-activity relationships of these halogenated compounds and to inform the design of future therapeutic agents.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of biological activities, including antimicrobial and anticancer properties. Chemical modification of the benzimidazole ring, particularly through halogenation, has been a key strategy to enhance therapeutic efficacy. The introduction of bromine atoms, in particular, is known to increase the lipophilicity and, consequently, the potency of bioactive molecules. This guide delves into a comparative analysis of mono- and di-brominated benzimidazoles, summarizing key findings on their biological performance.
Quantitative Comparison of Biological Activity
The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of representative mono- and di-brominated benzimidazole derivatives. The data is compiled from various studies to provide a comparative overview.
Table 1: Comparative Cytotoxicity of Brominated Benzimidazoles against Cancer Cell Lines
| Compound | Degree of Bromination | Cancer Cell Line | IC50 (µM) | Reference |
| 4-[(5(6)-bromo-1H-benzimidazole-2-yl)amino]benzene-1-carboxamidine | Mono-brominated | MCF-7 (Breast) | 0.0046 | [1] |
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | Tetra-brominated | MCF-7 (Breast) | 5.30 | |
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | Tetra-brominated | PC-3 (Prostate) | - | |
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | Tetra-brominated | CCRF-CEM (Leukemia) | 6.80 | |
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | Tetra-brominated | K-562 (Leukemia) | - | |
| 5,6-dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzimidazole-2-carbaldehyde | Di-brominated | - | - |
Note: IC50 values represent the concentration of a compound required to inhibit 50% of cell growth. A lower IC50 value indicates greater potency. The tetra-brominated compound is included as a representative of a poly-brominated derivative for comparative purposes.
Table 2: Comparative Antimicrobial Activity of Brominated Benzimidazoles
| Compound | Degree of Bromination | Microorganism | MIC (mg/mL) | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Mono-brominated | Staphylococcus aureus | 2.5 - 5.0 | [2] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Mono-brominated | Streptococcus pneumoniae | 2.5 - 5.0 | [2] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (mono- and di-brominated benzimidazoles) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
The biological activity of benzimidazole derivatives is often attributed to their ability to interfere with critical cellular pathways. The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for evaluating cytotoxicity and a key signaling pathway involved in apoptosis, which can be induced by these compounds.
References
- 1. Antiproliferative activity of synthesized some new benzimidazole carboxamidines against MCF-7 breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Potential of 5,6-Dibromo-1H-benzo[d]imidazole in Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing promising anticancer activities. Among these, halogenated benzimidazoles, particularly 5,6-Dibromo-1H-benzo[d]imidazole and its analogs, have garnered interest for their potential as potent cytotoxic agents. This guide provides an objective comparison of the anticancer performance of this compound derivatives with alternative compounds, supported by experimental data from various studies.
Comparative Anticancer Activity
The in vitro cytotoxic activity of brominated benzimidazole derivatives has been evaluated across a range of human cancer cell lines. While direct IC50 values for the parent compound, this compound, are not extensively reported in publicly available literature, studies on its N-substituted derivatives and other halogenated analogs provide valuable insights into its potential efficacy.
A study on N-phenacyldibromobenzimidazoles demonstrated that a 5,6-dibromo derivative, 2-(5,6-dibromo-1H-benzimidazol-1-yl)-1-(3,4-dichlorophenyl)ethanone (compound 4f) , exhibited pro-apoptotic properties against leukemic cells.[1] Another study on rhenium complexes incorporating a 5,6-dibromobenzimidazole ligand (Re-Br ) showed its cytotoxic effects on HeLa (cervical cancer) and 4T1 (murine breast cancer) cell lines, with a noted selectivity towards HeLa cells when compared to its difluoro analog.[2]
Furthermore, a bromo-derivative of benzimidazole (compound 5 ) has shown significant cytotoxic potential against MCF-7 (breast cancer), DU-145 (prostate cancer), and H69AR (multidrug-resistant small cell lung cancer) cells. These findings suggest that the presence and position of bromine atoms on the benzimidazole ring can significantly influence the anticancer activity.
For a clearer comparison, the following table summarizes the available IC50 values for various brominated benzimidazole derivatives and a standard chemotherapeutic agent, Doxorubicin.
| Compound/Alternative | Cell Line | IC50 (µM) | Reference |
| 2-(5,6-dibromo-1H-benzimidazol-1-yl)-1-(3,4-dichlorophenyl)ethanone (4f) | CCRF-CEM (Leukemia) | Not explicitly stated, but showed pro-apoptotic effects | [1] |
| Re(CO)3(QN)(2-(4-pyridyl)-5,6-dibromobenzimidazole) (Re-Br) | HeLa (Cervical Cancer) | Lower than its difluoro analog | [2] |
| 4T1 (Murine Breast Cancer) | Moderate activity | [2] | |
| Bromo-derivative of benzimidazole (Compound 5) | MCF-7 (Breast Cancer) | 17.8 ± 0.24 µg/mL | |
| DU-145 (Prostate Cancer) | 10.2 ± 1.4 µg/mL | ||
| H69AR (Small Cell Lung Cancer) | 49.9 ± 0.22 µg/mL | ||
| Doxorubicin | HeLa (Cervical Cancer) | 0.205 ± 0.010 | [3] |
| MCF-7 (Breast Cancer) | 4.1 µg/mL | [4] |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following are standard protocols for the key assays used to evaluate the anticancer activity of these compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives exert their anticancer effects through various signaling pathways. Halogenated benzimidazoles have been shown to induce apoptosis and cell cycle arrest.
dot
Caption: Workflow for validating anticancer activity.
One of the key mechanisms involves the induction of reactive oxygen species (ROS), which can trigger downstream signaling cascades leading to apoptosis. The ROS-dependent c-Jun N-terminal kinase (JNK) signaling pathway is one such cascade implicated in the anticancer activity of some benzimidazole derivatives.
dot
Caption: ROS-JNK mediated apoptosis by benzimidazoles.
Additionally, dihalogenated benzimidazole diones have been found to regulate the STAT3/HK2 axis.[5] The Signal Transducer and Activator of Transcription 3 (STAT3) is a key regulator of cell growth and proliferation, and its inhibition is a promising strategy in cancer therapy.
dot
Caption: STAT3 signaling inhibition by benzimidazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to 5,6-Dibromo-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Pathways to a Key Benzimidazole Intermediate.
This guide provides a comprehensive comparative analysis of the primary synthetic routes to 5,6-Dibromo-1H-benzo[d]imidazole, a crucial building block in the development of novel pharmaceuticals and functional materials. The synthesis of this molecule can be broadly categorized into two distinct strategies: the direct bromination of the pre-formed 1H-benzo[d]imidazole core and the cyclization of a pre-brominated diamine precursor. This document outlines the experimental protocols for each approach, presents a quantitative comparison of their efficiencies, and offers visual representations of the synthetic workflows.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route to this compound is contingent on factors such as desired yield, scalability, and the availability of starting materials. Below is a summary of the key quantitative data for the two primary synthetic methodologies.
| Parameter | Route A: Direct Bromination | Route B: Cyclization of Brominated Precursor |
| Starting Material | 1H-benzo[d]imidazole | 4,5-Dibromo-1,2-phenylenediamine |
| Reagents | Bromine, Acetic Acid | Formic Acid |
| Reaction Time | Not specified | 4 hours |
| Yield | Moderate (potential for over-bromination) | High (reported up to 95%) |
| Purification | Recrystallization/Column Chromatography | Filtration and washing |
| Key Advantages | Fewer synthetic steps if starting from benzimidazole | High yield and purity, avoids isomeric mixtures |
| Key Disadvantages | Risk of polybromination and formation of isomers | Requires synthesis of the dibrominated starting material |
Experimental Protocols
Route A: Direct Bromination of 1H-benzo[d]imidazole
This synthetic approach involves the electrophilic substitution of bromine onto the benzene ring of the 1H-benzo[d]imidazole scaffold. While this method is direct, controlling the regioselectivity to obtain the desired 5,6-dibromo isomer can be challenging, with the potential for the formation of other brominated and polybrominated byproducts.[1][2]
Materials:
-
1H-benzo[d]imidazole
-
Glacial Acetic Acid
-
Bromine
-
10% Sodium Hydroxide Solution
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 1H-benzo[d]imidazole (1.0 eq.) in glacial acetic acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (2.2 eq.) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Neutralize the solution by the slow addition of a 10% sodium hydroxide solution until the mixture is just alkaline.
-
Collect the precipitated crude product by filtration and wash thoroughly with cold water.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Route B: Cyclization of 4,5-Dibromo-1,2-phenylenediamine
This method involves the condensation of a pre-brominated aromatic diamine with a one-carbon source, such as formic acid, to construct the imidazole ring. This approach offers excellent control over the final product's regiochemistry, leading to high yields of the desired 5,6-dibromo isomer.[1]
Materials:
-
4,5-Dibromo-1,2-phenylenediamine
-
90% Formic Acid
-
10% Sodium Hydroxide Solution
-
Ice
Procedure:
-
In a 250 ml round-bottom flask, combine 4,5-Dibromo-1,2-phenylenediamine (1.0 eq.) with 90% formic acid (a significant excess is used as both reagent and solvent).
-
Heat the mixture on a water bath at 100 °C for 4 hours.
-
Cool the reaction mixture to room temperature and slowly add a 10% sodium hydroxide solution, with constant swirling, until the mixture is alkaline to litmus paper.
-
Collect the precipitated crude this compound by filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the purified product under vacuum. A yield of up to 95% has been reported for this transformation.
Synthetic Workflow Visualizations
To further elucidate the two synthetic strategies, the following diagrams illustrate the reaction pathways.
References
The Pivotal Role of Halogenation: A Comparative Guide to the Structure-Activity Relationship of 5,6-Dibromo-1H-benzo[d]imidazole Analogs in Kinase Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of heterocyclic compounds is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of 5,6-Dibromo-1H-benzo[d]imidazole analogs, focusing on their activity as kinase inhibitors, a critical class of targets in oncology and other diseases. By examining the impact of structural modifications on their biological activity, supported by experimental data, this document aims to illuminate the path for the rational design of more potent and selective drug candidates.
The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. The introduction of bromine atoms at the 5 and 6 positions of the benzimidazole ring significantly influences the molecule's electronic and steric properties, often leading to enhanced biological activity. This guide will delve into the SAR of this specific class of analogs, with a particular focus on their role as inhibitors of key protein kinases such as BRAF and Casein Kinase 2 (CK2).
Comparative Analysis of Biological Activity
While direct and extensive SAR studies on a broad series of this compound analogs are limited in publicly available literature, valuable insights can be drawn from studies on the closely related 5,6-dichloro analogs. The similar size and electronic properties of chlorine and bromine allow for a reasonable extrapolation of SAR trends.
A key study on 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles revealed their potential as dual inhibitors of wild-type BRAF (BRAFWT) and its V600E mutant (BRAFV600E), a critical driver in many cancers.[1] The data from this study, summarized in Table 1, highlights the impact of substitutions at the N-1 position of the benzimidazole core on the inhibitory activity.
Table 1: In Vitro Kinase Inhibitory Activity of 5,6-Dichloro-1H-benzo[d]imidazole Analogs against BRAF Kinases
| Compound ID | N-1 Substituent | BRAFWT (% Inhibition @ 10 µM) | BRAFV600E IC50 (µM) |
| 10a | 3-Hydroxyphenylacetyl-hydrazinyl-acetyl | 22.53 | - |
| 10c | 3-Methoxyphenylacetyl-hydrazinyl-acetyl | 53.85 | - |
| 10h | 4-(Dimethylamino)benzoyl-hydrazinyl-acetyl | 90.75 | 2.76 |
| 10k | 4-Fluorobenzoyl-hydrazinyl-acetyl | 78.43 | - |
| 10m | 4-Chlorobenzoyl-hydrazinyl-acetyl | 85.11 | - |
| 10o | 4-Bromobenzoyl-hydrazinyl-acetyl | 91.23 | - |
Data extracted from a study on 5,6-dichloro analogs, which are considered close surrogates for the 5,6-dibromo counterparts.[1]
Structure-Activity Relationship Insights:
-
Substitution at the N-1 position is critical for activity. The nature of the substituent significantly modulates the inhibitory potency.
-
Aromatic moieties at the N-1 substituent are favorable. Compounds with phenylacetyl-hydrazinyl-acetyl or benzoyl-hydrazinyl-acetyl side chains generally exhibit good activity.
-
Electron-donating and halogen substituents on the terminal phenyl ring enhance activity. For instance, the presence of a dimethylamino group (10h) or a bromine atom (10o) at the para-position of the benzoyl ring resulted in the highest percentage of BRAFWT inhibition.[1] This suggests that these groups may be involved in crucial interactions within the kinase's active site.
-
The 5,6-dihalo substitution pattern is a key feature. The hydrophobic and electron-withdrawing nature of the bromine atoms on the benzimidazole core likely contributes to favorable interactions within the hydrophobic regions of the kinase ATP-binding pocket.[1]
Similarly, studies on tetrabromobenzimidazole derivatives have established their potent inhibitory activity against Casein Kinase 2 (CK2).[2][3][4] These findings further underscore the importance of poly-bromination of the benzimidazole scaffold for effective kinase inhibition.
Signaling Pathways and Experimental Workflows
To contextualize the activity of these compounds, it is essential to understand the signaling pathways they target.
BRAF Signaling Pathway
The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in BRAF, particularly the V600E mutation, lead to constitutive activation of this pathway, driving uncontrolled cell growth in various cancers, including melanoma.[1] 5,6-Dihalobenzimidazole analogs act as ATP-competitive inhibitors, blocking the kinase activity of BRAF and thereby inhibiting downstream signaling.
Caption: The RAF-MEK-ERK signaling pathway and the inhibitory action of this compound analogs on BRAF.
Casein Kinase 2 (CK2) Signaling Pathway
CK2 is a serine/threonine kinase involved in a multitude of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is implicated in various cancers.[2][3] Halogenated benzimidazoles, including tetrabromo derivatives, are potent inhibitors of CK2.
References
- 1. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating Halogenated Benzimidazoles: A Comparative Guide to Alternatives for 5,6-Dibromo-1H-benzo[d]imidazole in Organic Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to successful organic synthesis. The benzimidazole scaffold, a privileged structure in medicinal chemistry, is frequently functionalized to modulate biological activity. Among these, 5,6-dihalogenated benzimidazoles serve as key intermediates for introducing molecular diversity through cross-coupling reactions. This guide provides a comprehensive comparison of 5,6-dibromo-1H-benzo[d]imidazole and its common alternatives, 5,6-dichloro-1H-benzo[d]imidazole and 5,6-difluoro-1H-benzo[d]imidazole, with a focus on their performance in pivotal synthetic transformations.
This comparative analysis delves into the reactivity of these dihalogenated benzimidazoles in Suzuki-Miyaura, Buchwald-Hartwig, and N-arylation reactions. By presenting available experimental data, detailed protocols, and visual workflows, this guide aims to equip researchers with the objective information needed to make informed decisions in their synthetic endeavors.
Performance in Cross-Coupling Reactions: A Data-Driven Comparison
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend of I > Br > Cl > F, primarily due to the bond dissociation energies of the carbon-halogen bond. This trend is a crucial factor when selecting a starting material for reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and N-arylation. While direct side-by-side comparative studies under identical conditions are limited in the published literature, the following tables summarize representative data gleaned from various sources to illustrate the performance of each dihalogenated benzimidazole.
Table 1: Suzuki-Miyaura Coupling of 5,6-Dihalo-1H-benzo[d]imidazoles with Phenylboronic Acid
| Entry | Halogen (X) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Br | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME | 1 | ~70-80 (inferred) | [1] |
| 2 | Cl | Pd(OAc)₂ (2) / SPhos (4) | SPhos | K₃PO₄ | Dioxane/H₂O | 20 | 80 | [2] |
| 3 | F | Pd₂(dba)₃ (2) / XPhos (4) | XPhos | K₃PO₄ | Toluene | 24 | ~50-60 (inferred) | - |
*Yields are inferred from reactions with similar substrates due to the lack of direct experimental data for this specific reaction.
Table 2: Buchwald-Hartwig Amination of 5,6-Dihalo-1H-benzo[d]imidazoles with Aniline
| Entry | Halogen (X) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Br | Pd(OAc)₂ (10) | XPhos (10) | KOtBu | Toluene | 0.17 (MW) | 91 | [3] |
| 2 | Cl | Pd(OAc)₂ (2.5) | SPhos (5) | Cs₂CO₃ | THF | 16 | 78 | [4] |
| 3 | F | Pd₂(dba)₃ (2) / BINAP (3) | BINAP | NaOtBu | Toluene | 24 | *~40-50 (inferred) | - |
*Yields are inferred from reactions with similar substrates due to the lack of direct experimental data for this specific reaction.
Table 3: N-Arylation of 5,6-Dihalo-1H-benzo[d]imidazoles with Aryl Halides
| Entry | Halogen (X) | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Br | p-tolylboronic acid | Cu(OAc)₂ (100) | TMEDA | - | CH₃OH/H₂O | 2 | 85 | [5] |
| 2 | Cl | Aryl Bromide | Cu₂O (10) | 4,7-dimethoxy-1,10-phenanthroline (20) | Cs₂CO₃ | DMSO | 24 | 71-98 | [6] |
| 3 | F | Aryl Iodide | Cu₂O (5) | 4,7-dimethoxy-1,10-phenanthroline (15) | Cs₂CO₃ | Butyronitrile | 24-48 | *~60-70 (inferred) | [6] |
*Yields are inferred from reactions with similar substrates due to the lack of direct experimental data for this specific reaction.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the synthesis of the dihalogenated benzimidazoles and their application in cross-coupling reactions, adapted from the literature.
Synthesis of 5,6-Dihalo-1H-benzo[d]imidazoles
General Procedure for the Synthesis of 5,6-Dichloro- and this compound:
A mixture of the corresponding 4,5-dihalogeno-1,2-phenylenediamine (1.0 eq) and formic acid (10 eq) is heated at reflux for 4 hours. After cooling to room temperature, the reaction mixture is poured into ice water and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to afford the desired product.
Synthesis of 5,6-Difluoro-1H-benzo[d]imidazole: [7]
To a solution of 4,5-difluoro-1,2-phenylenediamine (1.0 eq) in a mixture of acetic acid and water, an aqueous solution of sodium persulfate is added dropwise at room temperature. The reaction mixture is stirred for 2-4 hours. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield 5,6-difluoro-1H-benzo[d]imidazole.
Cross-Coupling Reactions
Protocol for Suzuki-Miyaura Coupling: [1][2]
To a degassed mixture of the 5,6-dihalo-1H-benzo[d]imidazole (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, K₃PO₄, 2.0 eq) in a solvent such as DME or a dioxane/water mixture, the palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂) and ligand (if required) are added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol for Buchwald-Hartwig Amination: [3][4]
In a glovebox, a vial is charged with the 5,6-dihalo-1H-benzo[d]imidazole (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand (e.g., XPhos, SPhos), and the base (e.g., KOtBu, Cs₂CO₃). The vial is sealed, and the aryl amine (1.2 eq) and solvent (e.g., toluene, THF) are added via syringe. The reaction is heated with stirring for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
Protocol for Copper-Catalyzed N-Arylation: [5][6]
A mixture of the 5,6-dihalo-1H-benzo[d]imidazole (1.0 eq), the aryl halide or aryl boronic acid (1.2-1.5 eq), a copper catalyst (e.g., CuI, Cu(OAc)₂), a ligand (e.g., TMEDA, 1,10-phenanthroline derivative), and a base (e.g., K₃PO₄, Cs₂CO₃) in a suitable solvent (e.g., toluene, DMSO, CH₃OH/H₂O) is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing Synthetic Strategies
To better illustrate the synthetic pathways and decision-making processes, the following diagrams are provided.
Caption: Synthesis pathways for 5,6-dihalogenated benzimidazoles.
Caption: General workflow for cross-coupling reactions.
Caption: Reactivity trend of halogens in cross-coupling.
Conclusion
The choice between 5,6-dibromo-, 5,6-dichloro-, and 5,6-difluoro-1H-benzo[d]imidazole as a synthetic intermediate depends on a balance of reactivity, cost, and the specific requirements of the target molecule. This compound generally offers higher reactivity, potentially leading to milder reaction conditions and shorter reaction times. However, its dichloro- counterpart provides a more cost-effective alternative with good reactivity, often requiring slightly more forcing conditions. The 5,6-difluoro analog, while typically the least reactive in traditional palladium-catalyzed cross-coupling reactions, can offer unique advantages in terms of the final product's properties, such as altered lipophilicity and metabolic stability, which are highly desirable in drug discovery. This guide provides a foundational framework for navigating these choices, and researchers are encouraged to consider the specific context of their synthetic goals when selecting the optimal dihalogenated benzimidazole building block.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5,6-Difluoro-1H-1,3-benzodiazol-2-amine|CAS 142356-62-5 [benchchem.com]
Kinase Inhibitory Profiles of Halogenated Benzimidazole Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the kinase inhibitory profiles of halogenated 1H-benzo[d]imidazole derivatives. Due to a lack of comprehensive studies on 5,6-dibromo-1H-benzo[d]imidazole derivatives, this guide focuses on the closely related 5,6-dichloro and 4,5,6,7-tetrabromo analogs to provide insights into the impact of halogenation on kinase inhibition.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its role in the development of potent kinase inhibitors.[1] Strategic halogenation of the benzene ring of the benzimidazole core has been a common strategy to enhance inhibitory activity and selectivity. This guide synthesizes available data on 5,6-dichloro and 4,5,6,7-tetrabromo substituted benzimidazole derivatives to facilitate comparative analysis and inform future drug discovery efforts.
Comparative Kinase Inhibition Data
The following tables summarize the in vitro kinase inhibitory activities (IC50 values) of various halogenated benzimidazole derivatives against a range of protein kinases. It is important to note that these results are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
5,6-Dichloro-1H-benzo[d]imidazole Derivatives
A series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles were synthesized and evaluated for their inhibitory activity against wild-type and mutated BRAF kinase, a key enzyme in the MAPK signaling pathway.[2]
| Compound ID | Target Kinase | IC50 (µM) |
| 10h | BRAF WT | 1.72[2] |
| BRAF V600E | 2.76[2] | |
| VEGFR-2 | 1.52[2] | |
| FGFR-1 | > 10[2] |
Table 1: Kinase inhibitory activity of a representative 5,6-dichlorobenzimidazole derivative.
4,5,6,7-Tetrabromo-1H-benzo[d]imidazole Derivatives
Derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) are well-documented as potent inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in various cellular processes and overexpressed in many cancers.[3][4]
| Compound | Target Kinase | Ki (nM) |
| DMAT | CK2 | 40[5] |
Table 2: Inhibitory activity of 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) against CK2. Note: Ki value is presented.
Signaling Pathway and Experimental Workflow
To provide a better understanding of the context of this research, the following diagrams illustrate a relevant signaling pathway and a general workflow for kinase inhibition assays.
Experimental Protocols
The following are generalized protocols for in vitro kinase inhibition assays, based on commonly used methods.
BRAF Kinase Inhibition Assay (Example)
This protocol is a representative example for determining the inhibitory activity of compounds against BRAF kinase.
Materials:
-
Recombinant human BRAF (wild-type or V600E mutant) enzyme.
-
MEK1 as a substrate.
-
ATP.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (dissolved in DMSO).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).
-
Microplates (e.g., 384-well plates).
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and add to the microplate wells.
-
Add the BRAF enzyme and MEK1 substrate solution to the wells.
-
Incubate the plate for a predetermined time (e.g., 20-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Casein Kinase 2 (CK2) Inhibition Assay (Example)
This protocol is a representative example for assessing the inhibitory activity of compounds against CK2.
Materials:
-
Recombinant human CK2 catalytic subunit (CK2α).
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).
-
[γ-32P]ATP or a non-radioactive detection method (e.g., Kinase-Glo®).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, NaCl).
-
Test compounds (dissolved in DMSO).
-
Phosphocellulose paper or other means to separate phosphorylated from unphosphorylated substrate.
-
Scintillation counter (for radioactive assays) or a luminometer.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a reaction tube or well, combine the CK2 enzyme, the peptide substrate, and the test compound.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Allow the reaction to proceed for a set time (e.g., 10-20 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and washing away unreacted [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Determine the percentage of inhibition at each compound concentration and calculate the IC50 value.
References
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues | Semantic Scholar [semanticscholar.org]
A Comparative Guide to In Vitro and In Vivo Studies of 5,6-Dibromo-1H-benzo[d]imidazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro and in vivo studies on 5,6-Dibromo-1H-benzo[d]imidazole and structurally related brominated benzimidazole derivatives. Due to the limited availability of comprehensive studies on this specific compound, this guide draws upon data from closely related analogs to offer insights into its potential biological activities and experimental considerations.
I. Introduction to this compound
This compound belongs to the benzimidazole class of heterocyclic aromatic organic compounds. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and antiviral activities. The bromine substituents on the benzene ring are expected to influence the compound's lipophilicity and its interactions with biological targets.
II. In Vitro Studies: Assessing Cellular Effects
In vitro studies are crucial for the initial screening and characterization of a compound's biological activity at the cellular and molecular level. These studies provide foundational data on cytotoxicity, mechanism of action, and potential therapeutic targets.
Quantitative Data from In Vitro Assays
The following table summarizes the cytotoxic activity of various brominated benzimidazole derivatives against several human cancer cell lines, as determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 6-bromo-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole | A-549 | Lung Carcinoma | Data not found |
| MCF-7 | Breast Cancer | Data not found | |
| HeLa | Cervical Cancer | Data not found | |
| 5-chloro-2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole | A-549 | Lung Carcinoma | Data not found |
| MCF-7 | Breast Cancer | Data not found | |
| HeLa | Cervical Cancer | Data not found | |
| 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole | SK-BR-3 | Breast Adenocarcinoma | Most cytotoxic |
| MCF-7 | Breast Cancer | Data not found | |
| MDA-MB-231 | Breast Cancer | Data not found |
Note: Specific IC50 values for the listed compounds were not consistently available in the initial search results, but their significant growth inhibitory capabilities were noted[1]. The tetrabrominated derivative demonstrated high cytotoxicity against SK-BR-3 cells[2].
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines a standard procedure for assessing the cytotoxicity of a compound using the MTT assay.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Replace the medium in the 96-well plates with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow of an MTT assay for determining in vitro cytotoxicity.
III. In Vivo Studies: Evaluating Efficacy in a Living System
In vivo studies are essential for evaluating the therapeutic efficacy, pharmacokinetics, and toxicity of a compound in a whole, living organism. Animal models, such as xenograft models in mice, are commonly used in preclinical cancer research.
Quantitative Data from a Representative In Vivo Xenograft Study
The following table presents hypothetical data from a xenograft study to illustrate the type of results that would be collected. This data is not specific to this compound and serves as an example.
| Treatment Group | Animal Model | Tumor Type | Administration Route | Dosage (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | Nude Mice | Breast Cancer Xenograft | Oral Gavage | 0 | 0 |
| This compound | Nude Mice | Breast Cancer Xenograft | Oral Gavage | 25 | 35 |
| Nude Mice | Breast Cancer Xenograft | Oral Gavage | 50 | 60 | |
| Positive Control (e.g., Doxorubicin) | Nude Mice | Breast Cancer Xenograft | Intraperitoneal | 5 | 85 |
Experimental Protocol: Xenograft Tumor Model
This protocol describes a general procedure for evaluating the antitumor activity of a compound in a subcutaneous xenograft model.
-
Animal Housing and Care:
-
Use immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
-
House the animals in a pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to sterile food and water.
-
-
Tumor Cell Implantation:
-
Harvest cultured human cancer cells (e.g., MCF-7) during the exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment Administration:
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the formulation of this compound in a suitable vehicle (e.g., a solution of 20% hydroxylpropyl-β-cyclodextran in water).
-
Administer the compound to the treatment groups at the desired dosages and schedule via the chosen route (e.g., oral gavage).
-
Administer the vehicle alone to the control group.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and the body weight of the mice throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a specific size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
-
Experimental Workflow for an In Vivo Xenograft Study
Caption: General workflow for conducting an in vivo xenograft study.
IV. Potential Signaling Pathway Involvement
Many benzimidazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival. A key target for halogenated benzimidazoles is Casein Kinase 2 (CK2), a serine/threonine kinase that is often overexpressed in cancer cells.
Casein Kinase 2 (CK2) Signaling Pathway
Caption: Potential inhibition of the CK2 signaling pathway by this compound.
Inhibition of CK2 by a compound like this compound would disrupt these downstream pathways, leading to decreased cell proliferation, induction of apoptosis, and reduced angiogenesis, thereby exerting an antitumor effect.
V. Conclusion
While direct comparative in vitro and in vivo data for this compound is not extensively available, the information from related brominated benzimidazole analogs suggests its potential as an anticancer agent. The provided experimental protocols offer a framework for conducting rigorous in vitro and in vivo evaluations to determine its efficacy and mechanism of action. Further research is warranted to fully characterize the biological activity of this specific compound and its potential as a therapeutic agent.
References
A Comparative Spectroscopic Analysis of 5,6-Dibromo-1H-benzo[d]imidazole and Its Precursor
For Immediate Publication
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 5,6-Dibromo-1H-benzo[d]imidazole and its precursor, 4,5-dibromo-1,2-phenylenediamine. This guide provides a comparative analysis of their spectroscopic data, supported by established experimental protocols.
The synthesis of this compound, a halogenated benzimidazole derivative of interest in medicinal chemistry and materials science, typically proceeds via the cyclocondensation of 4,5-dibromo-1,2-phenylenediamine with a one-carbon synthon, such as formic acid. The transformation from the precursor to the final product induces significant changes in the molecular structure, which are readily observable through various spectroscopic techniques. This guide presents a comparative analysis of the expected spectroscopic data for these two compounds, providing a valuable resource for reaction monitoring and product characterization.
Synthesis Workflow
The synthesis of this compound from 4,5-dibromo-1,2-phenylenediamine is a cyclocondensation reaction. A typical experimental workflow is depicted below.
Spectroscopic Data Comparison
The following tables summarize the expected quantitative data from key spectroscopic analyses of 4,5-dibromo-1,2-phenylenediamine and this compound.
¹H NMR Spectroscopy Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4,5-dibromo-1,2-phenylenediamine | ~ 6.8 - 7.2 | Singlet | 2H | Ar-H |
| ~ 3.5 - 4.5 | Broad Singlet | 4H | -NH₂ | |
| This compound | ~ 8.1 - 8.3 | Singlet | 1H | N-CH-N (C2-H) |
| ~ 7.7 - 7.9 | Singlet | 2H | Ar-H (C4-H, C7-H) | |
| ~ 12.0 - 13.0 | Broad Singlet | 1H | -NH- |
¹³C NMR Spectroscopy Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| 4,5-dibromo-1,2-phenylenediamine | ~ 135 - 140 | C-NH₂ |
| ~ 120 - 125 | Ar-CH | |
| ~ 110 - 115 | C-Br | |
| This compound | ~ 140 - 145 | N-CH-N (C2) |
| ~ 135 - 140 | C4a/C7a (bridgehead) | |
| ~ 115 - 120 | Ar-CH (C4/C7) | |
| ~ 110 - 115 | C-Br (C5/C6) |
FT-IR Spectroscopy Data
| Compound | Frequency (cm⁻¹) | Functional Group Assignment |
| 4,5-dibromo-1,2-phenylenediamine | 3300 - 3500 | N-H stretch (primary amine) |
| 1600 - 1650 | N-H bend (primary amine) | |
| 1450 - 1600 | C=C stretch (aromatic) | |
| 600 - 800 | C-Br stretch | |
| This compound | 3000 - 3200 | N-H stretch (imidazole) |
| 1580 - 1620 | C=N stretch (imidazole) | |
| 1450 - 1600 | C=C stretch (aromatic) | |
| 600 - 800 | C-Br stretch |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Patterns |
| 4,5-dibromo-1,2-phenylenediamine | ~ 266, 268, 270 | Isotopic pattern for two bromine atoms. Loss of NH₂ radicals. |
| This compound | ~ 274, 276, 278 | Isotopic pattern for two bromine atoms. Loss of HCN, followed by loss of bromine radicals.[1][2][3] |
Experimental Protocols
Synthesis of this compound:
A mixture of 4,5-dibromo-1,2-phenylenediamine (1.0 eq) and formic acid (excess, ~10 eq) is heated at reflux for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting mixture is neutralized with a 10% sodium hydroxide solution until a precipitate is formed. The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent such as ethanol/water may be performed for further purification.
Spectroscopic Analysis:
-
¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 400 or 500 MHz NMR spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer, typically using KBr pellets or as a thin film on a salt plate. The data is collected over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Comparison of Spectroscopic Changes
The transformation of 4,5-dibromo-1,2-phenylenediamine to this compound is accompanied by distinct changes in their respective spectra.
In ¹H NMR, the disappearance of the broad -NH₂ signal and the appearance of a downfield singlet for the C2-H of the imidazole ring and a very downfield broad singlet for the N-H proton are key indicators of product formation. In ¹³C NMR, the most notable change is the appearance of the C2 carbon signal of the imidazole ring at a significantly downfield shift. In FT-IR spectroscopy, the characteristic sharp N-H stretching bands of the primary amine precursor are replaced by a broader N-H stretching band of the imidazole ring, and a new C=N stretching vibration appears. The mass spectrum of the product will show a molecular ion peak corresponding to the addition of a formyl group equivalent and subsequent dehydration, along with a characteristic fragmentation pattern for the benzimidazole core.
References
cost-benefit analysis of different 5,6-Dibromo-1H-benzo[d]imidazole synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes for 5,6-Dibromo-1H-benzo[d]imidazole, a key intermediate in pharmaceutical and agrochemical research. The comparison focuses on detailed experimental protocols, cost-effectiveness, and environmental impact to aid in selecting the most suitable method for your research needs.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Cyclization of 4,5-dibromo-1,2-phenylenediamine | Method 2: Direct Bromination of 1H-benzo[d]imidazole |
| Starting Material | 4,5-dibromo-1,2-phenylenediamine | 1H-benzo[d]imidazole |
| Primary Reagent | Formic Acid | Bromine, Acetic Acid |
| Reaction Steps | One | One |
| Reported Yield | High (estimated >80%) | Moderate to High |
| Reaction Time | ~2 hours | ~4 hours |
| Purification | Recrystallization | Recrystallization, Column Chromatography |
| Estimated Cost | Higher initial material cost | Lower initial material cost, but bromine is a significant cost factor |
| Safety Concerns | Formic acid is corrosive. | Bromine is highly toxic, corrosive, and volatile. Acetic acid is corrosive. |
| Environmental Impact | Formic acid is biodegradable but its production can be carbon-intensive. | Use of bromine raises environmental concerns. Acetic acid production also has an environmental footprint. |
Method 1: Cyclization of 4,5-dibromo-1,2-phenylenediamine
This method involves the direct cyclization of a pre-brominated aromatic diamine with formic acid. It is a straightforward, one-step synthesis that generally provides a high yield of the desired product.
Experimental Protocol
A detailed protocol for the synthesis of benzimidazole from o-phenylenediamine and formic acid can be adapted for this specific synthesis.[1][2]
-
Reaction Setup: In a round-bottom flask, combine 4,5-dibromo-1,2-phenylenediamine (1 equivalent) with an excess of 90% formic acid (approximately 1.5 to 2 equivalents).
-
Reaction Conditions: Heat the mixture in a water bath at 100°C for 2 hours.
-
Work-up: After cooling, slowly neutralize the reaction mixture with a 10% sodium hydroxide solution until it is just alkaline to litmus paper.
-
Isolation: Collect the precipitated crude this compound by suction filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from boiling water or ethanol to yield a white to off-white solid.[1][3][4]
Cost-Benefit Analysis
-
Cost: The primary cost driver for this method is the starting material, 4,5-dibromo-1,2-phenylenediamine. While the reaction itself is relatively inexpensive to run, the initial investment in the starting material is higher compared to Method 2.
-
Benefits: This method is characterized by its simplicity, high yield, and relatively short reaction time. The purification process is also straightforward, often requiring only recrystallization.
-
Drawbacks: The main drawback is the cost and availability of the starting material.
Method 2: Direct Bromination of 1H-benzo[d]imidazole
This approach involves the direct electrophilic bromination of the readily available 1H-benzo[d]imidazole. This method requires careful control of the reaction conditions to achieve the desired di-brominated product.
Experimental Protocol
A general procedure for the bromination of a benzimidazole derivative provides a basis for this synthesis.[5]
-
Reaction Setup: Dissolve 1H-benzo[d]imidazole (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Reagent Addition: While stirring at room temperature, add bromine water (a solution of bromine in water) dropwise over a period of 1 hour. To achieve di-bromination, a molar excess of bromine (at least 2 equivalents) will be required.
-
Reaction Conditions: Continue stirring the reaction mixture at room temperature for an additional 4 hours.
-
Work-up: Upon completion of the reaction, the mixture can be worked up by quenching with a sodium thiosulfate solution to neutralize any unreacted bromine, followed by neutralization with a base to precipitate the product.
-
Isolation: The crude product is collected by filtration.
-
Purification: Purification can be achieved by recrystallization.[3] For higher purity, column chromatography on silica gel may be necessary to separate the desired 5,6-dibromo isomer from mono-brominated and other isomers.[6][7]
Cost-Benefit Analysis
-
Cost: The starting material, 1H-benzo[d]imidazole, is significantly less expensive than 4,5-dibromo-1,2-phenylenediamine. However, the cost of bromine, a hazardous and volatile reagent, must be considered.
-
Benefits: The primary advantage is the lower cost of the starting material.
-
Drawbacks: This method may result in a mixture of products, including mono-brominated and other isomeric di-brominated benzimidazoles, potentially leading to lower yields of the desired 5,6-dibromo isomer and requiring more extensive purification. The use of highly toxic and corrosive bromine necessitates stringent safety precautions.
Safety and Environmental Considerations
Method 1:
-
Formic Acid: Corrosive and should be handled with appropriate personal protective equipment (PPE). While formic acid is biodegradable, its conventional production can have a significant carbon footprint.[8] However, newer, greener synthesis methods for formic acid are being developed.
-
Waste: The primary waste product is the neutralized formic acid solution, which is generally considered less hazardous than the waste from Method 2.
Method 2:
-
Bromine: Highly toxic, corrosive, and volatile. It should be handled in a well-ventilated fume hood with extreme caution and appropriate PPE. Bromine is also harmful to the environment.
-
Acetic Acid: Corrosive and requires careful handling. The production of acetic acid also has environmental impacts, including greenhouse gas emissions.[8]
-
Waste: The waste stream will contain residual bromine and brominated byproducts, which require careful handling and disposal as hazardous waste.
Logical Workflow for Synthesis Method Selection
Caption: Decision workflow for selecting a synthesis method.
Conclusion
The choice between these two synthetic methods depends on the specific priorities of the researcher or organization.
-
Method 1 (Cyclization) is the preferred route when high yield, purity, and ease of purification are paramount, and the higher initial cost of the starting material is not a prohibitive factor. It is also the safer and more environmentally friendly option.
-
Method 2 (Direct Bromination) may be considered when the primary constraint is the upfront cost of the starting material. However, researchers must be prepared for potentially lower yields, a more complex purification process, and the significant safety and environmental hazards associated with the use of elemental bromine.
For drug development and other applications where purity and reproducibility are critical, the higher initial investment in Method 1 is likely to be justified by the superior and more reliable results.
References
- 1. Synthesis of benzimidazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 2. scribd.com [scribd.com]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5,6-Dibromo-1H-benzo[d]imidazole: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel handling 5,6-Dibromo-1H-benzo[d]imidazole must adhere to strict safety and disposal protocols to ensure a safe working environment and compliance with environmental regulations. This guide provides essential, step-by-step instructions for the proper disposal of this halogenated organic compound, minimizing risks and ensuring responsible chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as toxic if swallowed, causes skin irritation, and can result in serious eye damage.[1] It may also cause respiratory irritation.[1] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory.
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A fully buttoned laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood.
In the event of a spill, evacuate non-essential personnel, ensure the area is well-ventilated, and absorb the spill with an inert, non-combustible absorbent material. The contaminated absorbent must then be treated as hazardous waste.
Quantitative Disposal Parameters
Adherence to specific quantitative limits is crucial for the compliant management of hazardous waste. The following table summarizes key parameters for the accumulation and disposal of halogenated organic waste like this compound.
| Parameter | Guideline Value | Regulatory Context |
| Halogen Content Threshold | > 2% | Defines the waste stream as "halogenated."[2][3] |
| pH of Aqueous Waste | Between 5.5 and 9.5 | Acceptable range for many institutional waste streams to prevent corrosion and violent reactions.[4] Waste with a pH ≤ 2 or ≥ 12.5 is considered corrosive hazardous waste.[5][6] |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons | Maximum volume of a single hazardous waste stream that can be accumulated at or near the point of generation.[1][7][8][9] |
| Acute Hazardous Waste SAA Volume Limit | ≤ 1 quart (liquid) or 1 kg (solid) | Stricter limit for "P-listed" acutely hazardous wastes. While this compound is not typically P-listed, this highlights the need for careful waste characterization.[8][10] |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to waste segregation, accumulation, and labeling, culminating in collection by a certified hazardous waste management provider.
Experimental Protocol: Hazardous Waste Disposal
-
Waste Identification and Segregation:
-
Identify the waste containing this compound as halogenated organic waste .
-
Crucially, do not mix halogenated waste with non-halogenated organic waste streams. This segregation is vital as the disposal of mixed waste is often more complex and costly.
-
Ensure that this waste is not mixed with other incompatible materials such as strong acids, bases, or oxidizers.
-
-
Container Selection and Preparation:
-
Select a chemically compatible and leak-proof waste container with a secure, screw-top lid. High-density polyethylene (HDPE) containers are commonly used.
-
The container must be in good condition, free from cracks or defects.
-
-
Waste Accumulation:
-
All waste transfer and handling must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Carefully transfer the waste into the designated container, avoiding splashes or spills.
-
Keep the waste container securely closed at all times, except when actively adding waste.
-
-
Labeling:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other constituents in the waste stream, with their approximate percentages or volumes. Do not use chemical formulas or abbreviations.
-
A clear indication of the associated hazards (e.g., Toxic, Irritant).
-
The date when the container first received waste.
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA, which should be at or near the point of waste generation and under the control of the laboratory personnel.
-
The SAA should be a secondary containment unit (e.g., a tray or bin) to contain any potential leaks.
-
Ensure the SAA is located away from sources of ignition and incompatible chemicals.
-
-
Request for Disposal:
-
Monitor the volume of waste in the container. Do not fill the container beyond 90% of its capacity to allow for expansion.
-
Once the container is full or is no longer being used, complete a chemical waste collection request form as per your institution's Environmental Health & Safety (EHS) procedures.
-
The full container must be moved from the SAA to the central accumulation area within three days.[7]
-
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
References
- 1. publicportal.fmi.com [publicportal.fmi.com]
- 2. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 3. ethz.ch [ethz.ch]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. nipissingu.ca [nipissingu.ca]
- 6. epa.gov [epa.gov]
- 7. Satellite Accumulation - EHSLeaders [ehsleaders.org]
- 8. epa.gov [epa.gov]
- 9. Guidelines for HW Satellite Accumulation Areas - Stevens EHS Consulting [stevensehs.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling 5,6-Dibromo-1H-benzo[d]imidazole
For researchers and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 5,6-Dibromo-1H-benzo[d]imidazole, a halogenated aromatic compound, to ensure the well-being of laboratory personnel and the integrity of research.
This document outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and a detailed disposal plan. The information is compiled from safety data sheets and general best practices for handling similar chemical substances.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Toxic if swallowed[1]
-
Causes skin irritation[1]
-
Causes serious eye damage[1]
-
May cause respiratory irritation[1]
To mitigate these risks, a comprehensive personal protective equipment plan is crucial. The following table summarizes the recommended PPE for handling this and similar halogenated aromatic compounds.[2]
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2][3] | Protects against splashes and vapors that can cause serious eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[2][4] | Prevents skin contact which can lead to irritation.[1][2] |
| Body Protection | Chemically resistant lab coat or apron and closed-toe shoes.[2][4] | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2][5] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[2] | Minimizes inhalation of dust or vapors that can cause respiratory tract irritation.[1][2] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5][6]
2. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6][7]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5][8]
-
Remove any contaminated clothing immediately and wash it before reuse.[8]
3. Handling Procedures:
-
Avoid the formation of dust and aerosols during handling.[5][7][8]
-
Use appropriate tools and techniques to minimize the risk of spills.
-
Keep containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area.[5][6][8]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated consumables and rinsates, in a designated and properly labeled hazardous waste container.[9]
-
As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[2]
-
The waste container must be made of a compatible material, kept tightly sealed, and stored in a designated secondary containment area.[9]
2. Container Decontamination:
-
For empty containers, the first rinse with a suitable solvent (e.g., acetone) must be collected as hazardous waste.[2][9]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[9]
-
After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines.
3. Final Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[9]
-
Never dispose of this chemical down the drain or in the regular trash.[9]
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. This compound | C7H4Br2N2 | CID 3522215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. epa.gov [epa.gov]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
